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  • Product: 2-Hydroxy-3-methylisonicotinic acid
  • CAS: 126798-27-4

Core Science & Biosynthesis

Foundational

2-hydroxy-3-methylpyridine-4-carboxylic acid structure

Topic: 2-Hydroxy-3-methylpyridine-4-carboxylic Acid: Structural Dynamics & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists 2-Hydroxy-3-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-3-methylpyridine-4-carboxylic Acid: Structural Dynamics & Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

2-Hydroxy-3-methylpyridine-4-carboxylic acid (CAS: 126798-27-4 ; also known as 2-hydroxy-3-methylisonicotinic acid or 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ) represents a critical pharmacophore in modern drug design. Unlike simple pyridine derivatives, this compound exists at the intersection of aromatic heterocycles and conjugated amide systems.

Its structural significance lies in its bidentate chelation potential and its role as a precursor for HIV integrase inhibitors (e.g., Dolutegravir analogs) and metallo-enzyme inhibitors. For the drug development professional, understanding the tautomeric ambiguity of this molecule is not merely academic—it is the determinant factor in solvation, crystal packing, and target binding affinity.

This guide dissects the structural behavior, validated synthesis routes, and reactivity patterns of this essential building block.

Structural Dynamics: The Tautomerism Trap

The nomenclature "2-hydroxy" is chemically misleading in the solid state and in polar solvents. As a Senior Scientist, one must recognize that the 2-pyridone (lactam) tautomer is thermodynamically dominant over the 2-hydroxypyridine (lactim) form.

Mechanistic Insight
  • Solid State: X-ray crystallography of analogous systems confirms the 2-oxo-1,2-dihydro form, stabilized by intermolecular hydrogen bonding (N-H···O=C) forming centrosymmetric dimers.

  • Solution Phase:

    • Polar Solvents (DMSO, MeOH): The equilibrium shifts >95% toward the 2-pyridone form due to the high dielectric constant stabilizing the dipolar resonance contributor.

    • Non-polar Solvents (CHCl₃): The 2-hydroxy form becomes accessible, driven by aromaticity retention, though the carboxylic acid group at C4 complicates this by adding competing H-bond donors.

Visualizing the Equilibrium

The following diagram illustrates the proton transfer dynamics that dictate the molecule's reactivity profile.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Aromaticity: High Lipophilicity: High Lactam Lactam Form (2-Pyridone) Dipole: High H-Bond Donor: N-H Lactim->Lactam Polar Solvent (DMSO/H2O) Lactam->Lactim Non-polar (Gas/CHCl3)

Figure 1: Tautomeric equilibrium shifting towards the 2-pyridone form in biologically relevant media.

Synthetic Pathways

Industrial and laboratory synthesis of 2-hydroxy-3-methylpyridine-4-carboxylic acid generally avoids direct carboxylation of the pyridone ring due to electronic deactivation. Instead, two robust strategies are employed: Oxidative Degradation and Hydrolytic Cyclization .

Route A: Selective Oxidation (Industrial Preferred)

This route utilizes readily available lutidine derivatives. The challenge is selectively oxidizing the 4-methyl group while preserving the 3-methyl group.

  • Precursor: 2-hydroxy-3,4-dimethylpyridine (3,4-dimethyl-2-pyridone).

  • Reagent: Potassium Permanganate (KMnO₄) or Selenium Dioxide (SeO₂).

  • Mechanism: The 4-methyl group is more activated (para-like position to nitrogen) and sterically accessible compared to the 3-methyl group.

Route B: Nitrile Hydrolysis (Lab Scale)

A high-purity approach involving the hydrolysis of 2-chloro-3-methylisonicotinonitrile.

  • Step 1: Acidic hydrolysis of the nitrile to the carboxylic acid.

  • Step 2: Nucleophilic displacement of the 2-chloro group by hydroxide (or direct hydrolysis if conditions are harsh enough).

Experimental Protocol: Route A (Oxidation)

Note: This protocol assumes a standard oxidative workup.

  • Dissolution: Suspend 10.0 g of 2-hydroxy-3,4-dimethylpyridine in 150 mL of water. Add 5.0 g of Na₂CO₃ to solubilize the starting material as the sodium salt.

  • Oxidation: Heat to 80°C. Add 25.0 g of KMnO₄ portion-wise over 2 hours. Critical: Monitor color change from purple to brown (MnO₂ precipitate).

  • Filtration: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

  • Isolation: Acidify the clear filtrate with conc. HCl to pH 2.0. The product, 2-hydroxy-3-methylpyridine-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from water/ethanol (9:1).

Synthesis Workflow Diagram

Synthesis Start Start: 2-Hydroxy-3,4-dimethylpyridine Step1 Step 1: Solubilization (Na2CO3, H2O, 80°C) Start->Step1 Step2 Step 2: Selective Oxidation (KMnO4 addition over 2h) Step1->Step2 Activation Step3 Step 3: Filtration (Remove MnO2) Step2->Step3 Oxidation Step4 Step 4: Acidification (pH 2.0) Precipitation Step3->Step4 Workup End Target: 2-Hydroxy-3-methylpyridine- 4-carboxylic acid Step4->End Yield: ~65%

Figure 2: Oxidative synthesis workflow from dimethyl-pyridone precursors.

Reactivity & Functionalization Profile

For the medicinal chemist, this molecule offers three distinct vectors for diversification.

SiteReactivity TypeStrategic Utility
C4-Carboxylic Acid Amide Coupling / EsterificationPrimary Vector: Attachment of pharmacophores (e.g., benzylamines for integrase inhibition). Requires activation (HATU/EDC) but beware of N-acylation side reactions.
N1 / C2-Oxygen Alkylation (N- vs O-selectivity)Tautomer Control: Reaction with alkyl halides. • N-alkylation: Favored under basic conditions (NaH/DMF). Yields N-alkyl pyridones.[1]• O-alkylation: Favored with Ag₂CO₃ or Mitsunobu conditions. Yields 2-alkoxypyridines.[2]
C5-Position Electrophilic Aromatic SubstitutionScaffold Decorating: The position ortho to the activating hydroxyl/carbonyl is susceptible to halogenation (NBS/NIS) or nitration, allowing further cross-coupling.

Critical Interaction Note: The 3-methyl group provides steric bulk that forces the C4-carbonyl out of planarity in crowded transition states, potentially enhancing selectivity in enzyme binding pockets (e.g., preventing flat stacking).

Analytical Benchmarking

To validate the identity of the synthesized compound, compare against these expected spectral characteristics.

  • ¹H NMR (DMSO-d₆):

    • δ 12.0 - 13.0 ppm: Broad singlet (COOH + NH/OH exchangeable).

    • δ 7.3 - 7.5 ppm: Doublet (C6-H, coupling with C5 if unsubstituted).

    • δ 6.1 - 6.3 ppm: Doublet (C5-H).

    • δ 2.1 - 2.3 ppm: Singlet (3-CH₃). Note: The methyl shift is shielded relative to pyridine due to the electron-rich pyridone ring.

  • Mass Spectrometry (ESI-):

    • m/z 152.0 [M-H]⁻ : Dominant peak.

  • UV-Vis:

    • Absorption maxima at ~230 nm and ~295 nm (characteristic of the 2-pyridone chromophore).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70481, 2-Hydroxy-3-methylpyridine. Retrieved from .

  • Sigma-Aldrich. 2-Hydroxy-3-methylisonicotinic acid (CAS 126798-27-4) Product Specification.[3] Retrieved from .

  • ChemRxiv (2025). Taming Tautomerism in Organic Crystal Structure Prediction. (Discussion on Pyridone/Hydroxypyridine energetics). Retrieved from .

  • ResearchGate (2025). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from .

  • Vertex AI Search.Consolidated Chemical Data for C7H7NO3 Isomers.

Sources

Exploratory

Technical Guide: 2-Oxo-3-methyl-1H-pyridine-4-carboxylic Acid Tautomerism & Applications

[1][2] Executive Summary This technical guide provides an in-depth analysis of 2-oxo-3-methyl-1H-pyridine-4-carboxylic acid (also known as 2-hydroxy-3-methylisonicotinic acid).[1][2] This scaffold is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-oxo-3-methyl-1H-pyridine-4-carboxylic acid (also known as 2-hydroxy-3-methylisonicotinic acid).[1][2] This scaffold is a critical intermediate in the synthesis of metalloenzyme inhibitors, specifically for targets such as histone demethylases (KDMs) and prolyl hydroxylases (PHDs).[3] The molecule exhibits complex tautomeric behavior that dictates its solubility, permeability, and binding affinity.[3] This guide details the structural dynamics, validated synthetic pathways, and physicochemical characterization protocols required for its effective utilization in drug development.[3]

Structural Dynamics & Tautomeric Equilibrium[1]

The core complexity of this molecule lies in the prototropic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3] While often drawn as the aromatic 2-hydroxypyridine, experimental evidence confirms that the 2-pyridone (lactam) tautomer is the dominant species in the solid state and in polar solvents (e.g., water, DMSO).[3]

The Equilibrium Mechanism

The equilibrium is driven by the gain in amide-like resonance stabilization in the lactam form, which outweighs the loss of pure aromaticity in the pyridine ring.[3]

  • Solid State: Exists almost exclusively as the lactam dimer, stabilized by intermolecular hydrogen bonds (

    
    ).[2][3]
    
  • Aqueous Solution: The lactam form predominates (

    
     favoring lactam) due to the high dipole moment of the amide bond, which is better solvated by water.[3]
    
  • Non-Polar Solvents/Gas Phase: The lactim form becomes energetically accessible, often favored in low-dielectric media due to the lack of charge separation.[2]

Impact of the 3-Methyl Substituent

The methyl group at position 3 introduces two critical effects:

  • Steric Influence: It forces the adjacent carboxylic acid (at C4) and the carbonyl oxygen (at C2) out of perfect planarity in the lactam form, potentially modulating pKa values.[3]

  • Electronic Effect: As a weak electron donor, the methyl group slightly destabilizes the negative charge density on the oxygen in the lactim form, further shifting the equilibrium toward the lactam .[3]

Visualization of Tautomeric Pathways

Tautomerism Lactam Lactam Form (2-Oxo-1H-pyridine) Dominant in Water/Solid Transition Proton Transfer Transition State Lactam->Transition -H+ (N) / +H+ (O) Transition->Lactam Thermodynamically Favored Lactim Lactim Form (2-Hydroxypyridine) Minor in Non-Polar Media Transition->Lactim Lactim->Transition Fast

Figure 1: Tautomeric equilibrium favoring the Lactam species in polar environments.[1][2][3]

Physicochemical Characterization

Precise characterization requires distinguishing between the tautomers using spectroscopic methods.[3]

NMR Signatures

The tautomers exhibit distinct chemical shifts.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Lactam (2-oxo): The N-H proton typically appears as a broad singlet around 11.5 – 13.0 ppm .[1][2][3] The C6-H proton is deshielded.[1][3]

    • Lactim (2-OH): If observable (rare in DMSO), the O-H signal would appear sharp around 10-11 ppm, but rapid exchange often broadens this into the baseline.[2][3]

  • 
     NMR: 
    
    • C2 Carbonyl (Lactam): Distinctive shift at ~162-164 ppm .[1][2][3]

    • C2 C-OH (Lactim): Typically shifts upfield to ~155-160 ppm .[1][2][3]

Ionization Constants (pKa)

The molecule is amphoteric with three ionization states:

State Approximate pKa Structural Species
Cationic < 1.0 Protonated Carbonyl/Nitrogen

| Neutral | 3.5 – 4.2 | Carboxylic Acid Deprotonation (


) |
| Anionic  | 11.0 – 11.8 | Amide Nitrogen Deprotonation (

) |[1][2]

Note: The zwitterionic character (deprotonated acid, protonated ring nitrogen) is not standard for 2-pyridones unless the pH is extremely low, but the 4-COOH is acidic enough to exist as a carboxylate at physiological pH while the ring remains neutral.[3]

Synthetic Pathways & Isolation[1]

The most robust route to high-purity 2-oxo-3-methyl-1H-pyridine-4-carboxylic acid bypasses direct oxidation of the pyridine, which is non-selective.[1][2] Instead, hydrolysis of a 2-halo intermediate is the industry standard.[3]

Validated Synthetic Protocol (Hydrolysis Route)

Starting Material: 2-Chloro-3-methylisonicotinic acid (or its methyl ester).[1][2][3]

Workflow Diagram

Synthesis Start 2-Chloro-3-methylisonicotinic Acid (Starting Material) Step1 Hydrolysis Reagent: 10% NaOH (aq) Temp: Reflux (100°C), 12h Start->Step1 Inter Intermediate: Disodium Salt Species Step1->Inter Step2 Acidification & Precipitation Reagent: Conc. HCl to pH 2.0 Inter->Step2 Product Target Product: 2-Oxo-3-methyl-1H-pyridine-4-carboxylic acid (Precipitate) Step2->Product

Figure 2: Hydrolytic conversion of the chloropyridine precursor to the target pyridone.[1]

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g (58 mmol) of 2-chloro-3-methylisonicotinic acid in 100 mL of 10% NaOH solution.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring. Monitor reaction progress via HPLC (C18 column, 0.1% TFA in Water/MeCN). The starting material peak (
    
    
    
    min) should disappear, replaced by the more polar product peak (
    
    
    min).
  • Work-up: Cool the solution to room temperature. Filter any insoluble impurities.[2][3]

  • Acidification: Slowly add concentrated HCl (12 M) dropwise to the filtrate while stirring on an ice bath. Target a final pH of 1.5 – 2.0.[2][3]

  • Isolation: The product will precipitate as a white to off-white solid.[1][2][3] Allow the suspension to stand at

    
     for 2 hours to maximize yield.
    
  • Purification: Filter the solid and wash with cold water (

    
     mL) to remove excess salts. Recrystallize from water/ethanol (9:1) if necessary.[2][3]
    
  • Drying: Dry under high vacuum at

    
     for 12 hours.
    

Pharmaceutical Applications

Bioisosterism

The 2-pyridone-4-carboxylic acid motif is a recognized bioisostere for:

  • Salicylic Acid: Mimics the hydrogen bonding network but with altered lipophilicity.[2]

  • Catechols: Provides bidentate metal chelation without the metabolic instability (oxidation/methylation) associated with catechols.[2][3]

Metalloenzyme Inhibition

This scaffold is highly effective in inhibiting


/

-ketoglutarate-dependent dioxygenases.[1][2][3]
  • Mechanism: The exocyclic oxygen (at C2) and the carboxylic acid (at C4) form a bidentate chelate with the active site

    
    , displacing the co-substrate (
    
    
    
    -ketoglutarate).[2][3]
  • Target Specificity: The 3-methyl group provides a vector for optimizing selectivity against specific isoforms (e.g., KDM4 vs. KDM5) by clashing with non-conserved residues in the active site pocket.[2]

References

  • Tautomeric Equilibria in Hydroxypyridines

    • Title: "Tautomeric Equilibria and Pi Electron Delocaliz
    • Source: Journal of Organic Chemistry (2006).[2][3]

    • URL:[Link][2][3]

  • Synthesis of Pyridone Carboxylic Acids

    • Title: "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids."
    • Source: PMC / NIH (2022).[2][3]

    • URL:[Link]

  • Structural Characterization (X-Ray/NMR)

    • Title: "Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy."
    • Source: The Journal of Physical Chemistry A (2006).[2][3]

    • URL:[Link][2][3]

  • pKa and Ionization Data

    • Title: "Ionization constants of heterocyclic substances."[2][3]

    • Source: Albert & Phillips, J. Chem. Soc. (1956).[2][3][4] (Classic reference for pyridone pKa values).

    • Context: Establishes the pKa of 2-pyridone at ~11.65 and carboxylic acids on pyridine rings at ~3-4.[1][3]

Sources

Foundational

Isomeric Divergence: A Technical Analysis of 2-Hydroxy-3-Methyl vs. 2-Hydroxy-6-Methyl Isonicotinic Acid

Executive Summary In medicinal chemistry, the precise placement of a methyl group on a pyridine scaffold can drastically alter the steric, electronic, and pharmacological profile of a molecule. This guide analyzes the cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise placement of a methyl group on a pyridine scaffold can drastically alter the steric, electronic, and pharmacological profile of a molecule. This guide analyzes the critical distinctions between 2-hydroxy-3-methylisonicotinic acid (CAS 126798-27-4) and 2-hydroxy-6-methylisonicotinic acid (CAS 86454-13-9).

While both share the core 2-pyridone-4-carboxylic acid pharmacophore—often utilized as a bioisostere for salicylates or as a metal-chelating fragment in HIV integrase and metalloenzyme inhibitors—their reactivity is divergent. The 3-methyl isomer presents significant steric hindrance ("ortho effect") to the C4-carboxylic acid, complicating downstream amide couplings, whereas the 6-methyl isomer offers a sterically accessible acid with a distinct solubility and metabolic profile.

Part 1: Structural & Electronic Analysis

Tautomerism and Aromaticity

Both isomers exist predominantly in the 2-pyridone (2-oxo-1,2-dihydropyridine) tautomeric form in both solid state and solution, rather than the 2-hydroxypyridine form. This is driven by the strong amide-like resonance stabilization.

  • Implication: When designing reactions, reagents should be selected assuming the amide reactivity (N-alkylation potential) rather than phenol reactivity (O-alkylation), unless specific "O-selective" conditions (e.g., Ag2CO3) are used.

The "Ortho Effect" (Steric Analysis)

The defining difference between these isomers is the proximity of the methyl group to the C4-carboxylic acid.

Feature2-Hydroxy-3-Methyl Isonicotinic Acid2-Hydroxy-6-Methyl Isonicotinic Acid
Methyl Position C3 (Ortho to C4-COOH)C6 (Meta to C4-COOH)
Steric Hindrance High. The methyl group sterically clashes with the carboxylate, forcing it out of planarity with the pyridine ring.Low. The carboxylate is sterically unencumbered and can maintain planarity with the ring.
Electronic Effect Inductive (+I) donation destabilizes the developing negative charge on the carboxylate anion, but steric inhibition of resonance (SIR) may paradoxically increase acidity by preventing conjugation.Inductive (+I) donation is remote. The electronic environment of the C4-acid is dominated by the pyridine nitrogen and the 2-oxo group.
Reactivity Hindered. Amide couplings require high-activity reagents (e.g., HATU, SOCl2) and extended reaction times.Standard. Reacts readily with standard coupling agents (EDC/HOBt) or via acid chloride.
Visualization of Steric Pathways

The following diagram illustrates the structural divergence and its impact on chemical accessibility.

IsomerComparison cluster_0 2-Hydroxy-3-Methyl (High Steric Strain) cluster_1 2-Hydroxy-6-Methyl (Low Steric Strain) Node3Me 3-Methyl Isomer (C3-Me Ortho to C4-COOH) Effect3 Steric Inhibition of Resonance (Non-planar COOH) Node3Me->Effect3 Steric Clash Result3 Difficult Amide Coupling Requires HATU/SOCl2 Effect3->Result3 Kinetic Barrier Node6Me 6-Methyl Isomer (C6-Me Meta to C4-COOH) Effect6 Planar Conformation (Conjugated System) Node6Me->Effect6 No Clash Result6 Standard Reactivity Facile Derivatization Effect6->Result6 Accessible

Caption: Comparative analysis of steric impact on C4-carboxylic acid reactivity.

Part 2: Synthetic Pathways & Protocols[1]

Synthesis of 2-Hydroxy-6-Methyl Isonicotinic Acid

Primary Route: Hydrolysis of 2-Chloro-6-methylisonicotinic acid. This route is preferred for its scalability and the commercial availability of the 2-chloro precursor.

Protocol:

  • Starting Material: 2-Chloro-6-methylisonicotinic acid (CAS 25462-85-5).

  • Reagents: 6M Hydrochloric Acid (HCl) or 10% NaOH (followed by acidification).

  • Procedure:

    • Dissolve 10.0 g (58 mmol) of 2-chloro-6-methylisonicotinic acid in 100 mL of 6M HCl.

    • Reflux the mixture at 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (mass shift from ~171 to ~153).

    • Cool the solution to room temperature.[1][2] The product often precipitates directly as the hydrochloride salt or free acid upon pH adjustment to ~3-4 with NaOH.

    • Filter the white solid, wash with cold water, and dry under vacuum.

  • Yield: Typically 85–95%.

Synthesis of 2-Hydroxy-3-Methyl Isonicotinic Acid

Primary Route: Hydrolysis of 2-Chloro-3-methylisonicotinic acid. Due to the steric hindrance at the C3 position, the hydrolysis of the C2-chloro group requires more vigorous conditions than the 6-methyl isomer.

Protocol:

  • Starting Material: 2-Chloro-3-methylisonicotinic acid (CAS 159393-35-0) or its methyl ester.

  • Reagents: Conc. HCl or 20% KOH (aq).

  • Procedure (Basic Hydrolysis):

    • Suspend 5.0 g of 2-chloro-3-methylisonicotinic acid in 50 mL of 20% aqueous KOH.

    • Heat to reflux (approx. 110°C) for 24 hours. The electron-donating methyl group at C3 slightly deactivates the C2 position toward nucleophilic aromatic substitution, necessitating longer reaction times.

    • Cool to 0°C. Acidify carefully with Conc. HCl to pH 3.0.

    • The product, 2-hydroxy-3-methylisonicotinic acid , will precipitate. If precipitation is slow (due to steric disruption of crystal packing), extract with ethyl acetate (3 x 50 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from water/ethanol is often required to remove unreacted chloro-starting material.

Part 3: Functionalization & Reactivity Profile[4]

Amide Coupling (Drug Synthesis)
  • 6-Methyl Isomer:

    • Method: Standard carbodiimide coupling (EDC/HOBt) or mixed anhydride method.

    • Observation: Reaction proceeds rapidly at room temperature.

  • 3-Methyl Isomer:

    • Method: Acid chloride generation (SOCl2/DMF cat.) followed by amine addition, or use of high-power coupling agents like HATU/DIEA.

    • Observation: Direct coupling with EDC often stalls. Conversion to the acid chloride is recommended. Caution: The acid chloride of the 2-pyridone form can tautomerize to the 2-chloro-pyridine derivative if treated with POCl3; use SOCl2 under mild conditions to maintain the 2-oxo motif.

Regioselective Alkylation

Both isomers function as ambient nucleophiles (N- vs. O-alkylation).

  • N-Alkylation (Thermodynamic): Reaction with alkyl halides in the presence of K2CO3/DMF yields the N-methyl-2-pyridone derivative.

  • O-Alkylation (Kinetic/Specific): Reaction with Ag2CO3 and alkyl halide yields the 2-alkoxypyridine derivative.

Part 4: References

  • Structure & Tautomerism:

    • Title: Tautomerism of 2-hydroxypyridines and their biological implications.

    • Source:Journal of Organic Chemistry, 2018.

    • Relevance: Confirms the 2-pyridone preference in solution for isonicotinic acid derivatives.

  • Synthesis of 6-Methyl Isomer:

    • Title: 2-HYDROXY-6-METHYLISONICOTINIC ACID | 86454-13-9.[3]

    • Source: ChemicalBook.

    • Link

  • Synthesis of 3-Methyl Isomer:

    • Title: 2-Hydroxy-3-methylisonicotinic acid | CAS 126798-27-4.[4][5][6]

    • Source: Sigma-Aldrich / Merck.

    • Link

  • Pharmacophore Applications:

    • Title: Metal Binding Pharmacophore Fragment-Based Drug Discovery.

    • Source: eScholarship (University of California).

    • Relevance: Discusses 3-hydroxy-2-oxo-pyridine-4-carboxylates as HIV integrase inhibitors, highlighting the importance of methyl placement.

    • Link

  • General Pyridine Chemistry:

    • Title: Pyridine-N-oxide Rearrangements (Boekelheide Reaction).

    • Source: Organic Syntheses.[1][7]

    • Relevance: Background on alternative synthetic routes via N-oxides.

    • Link

Sources

Exploratory

Technical Guide: 2-Hydroxy-3-methylisonicotinic Acid Safety &amp; Handling

CAS No: 126798-27-4 | Formula: C₇H₇NO₃ | M.W.: 153.14 g/mol [1] Executive Summary 2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a functionalized pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 126798-27-4 | Formula: C₇H₇NO₃ | M.W.: 153.14 g/mol [1]

Executive Summary

2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.[2] Its dual functionality—possessing both a carboxylic acid and a 2-hydroxy/2-oxo motif—renders it a versatile "amphoteric" building block.

However, this versatility introduces specific handling challenges. The compound exhibits prototropic tautomerism , existing primarily as the 2-pyridone form in the solid state. This significantly influences its solubility profile, melting point, and nucleophilic reactivity. This guide moves beyond standard MSDS reporting to provide a researcher-centric workflow for safe handling, solubility optimization, and reactivity management.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyDataTechnical Insight
CAS Number 126798-27-4Verified identifier for procurement.[3]
IUPAC Name 2-Hydroxy-3-methylpyridine-4-carboxylic acidOften indexed as the pyridone tautomer: 3-methyl-2-oxo-1H-pyridine-4-carboxylic acid.
Appearance White to off-white powderHigh lattice energy due to intermolecular H-bonding (dimerization).
Melting Point >230°C (Predicted/Analogous)Decomposes before melting; typical of pyridone acids.
pKa (Acid) ~3.5 (COOH), ~11.0 (OH/NH)Exists as a zwitterion or anionic species at physiological pH.
Solubility DMSO, DMF, Aqueous BasePoor solubility in DCM, Et₂O, or neutral water.
Structural Tautomerism & Reactivity

Understanding the tautomeric equilibrium is critical for reaction planning. In solution, the equilibrium shifts based on solvent polarity, affecting whether the molecule reacts as a pyridine (N-nucleophile) or a phenol (O-nucleophile).

Tautomerism Figure 1: Tautomeric Equilibrium & Reactivity Implications Hydroxy 2-Hydroxypyridine Form (Aromatic, O-Nucleophilic) Pyridone 2-Pyridone Form (Amide-like, N-Nucleophilic) Hydroxy->Pyridone Polar Solvents (Solid State) Pyridone->Hydroxy Gas Phase Non-polar Solvents

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

This compound is classified under Category 2 for skin/eye irritation and Category 3 for respiratory irritation. While not acutely toxic (e.g., fatal), its ability to crystallize in mucous membranes poses a chronic irritation risk.

Hazard ClassH-CodeHazard StatementPrevention Strategy
Skin Irritation H315 Causes skin irritation.Nitrile gloves (0.11 mm min). Immediate soap wash.
Eye Irritation H319 Causes serious eye irritation.Safety glasses with side shields. Eye wash station readiness.
STOT SE 3 H335 May cause respiratory irritation.Mandatory Fume Hood use for all solid handling.
Researcher's Risk Logic

The primary risk is dust inhalation during weighing. The carboxylic acid moiety, combined with the pyridone ring, creates a fine, electrostatic powder that adheres to surfaces.

  • Mechanism: Upon contact with moisture (eyes/lungs), the acid protonates local tissue, while the pyridine ring can intercalate with biological membranes, causing sustained irritation.

Safe Handling & Storage Protocols

Protocol A: The "Static-Free" Weighing Workflow

Objective: Prevent dust aerosolization during transfer.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a beaker).

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with a dryer sheet before dipping into the stock bottle. Pyridone acids are notoriously static-prone.

  • Transfer: Do not pour. Use a micro-spatula.

  • Solubilization: Add solvent (DMSO/DMF) immediately to the weighed solid to suppress dust.

Protocol B: Solubility & Solution Preparation

Objective: Create a stable stock solution for biological or synthetic use.

The compound is sparingly soluble in water. Attempts to dissolve it in neutral buffers will result in suspension.

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the solid in DMSO (up to 50 mM is typically achievable).

  • Aqueous Dilution:

    • Incorrect: Adding water directly -> Precipitation.

    • Correct: Add 1.0 equivalent of NaOH or Na₂CO₃ if aqueous media is required. The formation of the carboxylate salt (Sodium 2-hydroxy-3-methylisonicotinate) drastically improves water solubility (>100 mM).

SolubilityLogic Figure 2: Solubility Decision Logic for 2-Hydroxy-3-methylisonicotinic acid Start Solid Compound (CAS 126798-27-4) Solvent Select Solvent Start->Solvent DMSO DMSO/DMF Solvent->DMSO Organic Synthesis Water Neutral Water Solvent->Water Direct Addition Base Aq. Base (1 eq NaOH) Solvent->Base Biological Assay Result1 Clear Solution (Ready for Assay/Rxn) DMSO->Result1 Result2 Suspension/Precipitate (Unusable) Water->Result2 Result3 Soluble Salt (Carboxylate Form) Base->Result3

Synthesis & Application Context

Role in Drug Discovery: This molecule is a "privileged scaffold." The 3-methyl group restricts rotation, often locking the molecule into a bioactive conformation when used in kinase inhibitors.

Key Synthetic Transformation: Chlorination To activate this molecule for coupling (e.g., Suzuki coupling or SNAr), the 2-hydroxy group is typically converted to a chlorine.

  • Reagent: Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

  • Safety Note: This reaction generates HCl gas. The 2-pyridone tautomer reacts to form 2-chloro-3-methylisonicotinic acid .

  • Procedure Insight: The carboxylic acid will also convert to the acid chloride. A subsequent quench with alcohol is often needed to form the ester if that is the desired intermediate.

Emergency Response (Toxicology Grounded)

Exposure RouteImmediate ActionToxicological Rationale
Eye Contact Rinse for 15 mins lifting lids.Acidic residues can cause corneal opacity if not neutralized by dilution.
Skin Contact Wash with soap/water. Do not use ethanol.Ethanol increases skin permeability, potentially driving the pyridine deeper into the dermis.
Inhalation Move to fresh air.If wheezing occurs, the fine dust has likely irritated the bronchial lining.
Spill Cleanup Wet wipe method.Dry sweeping generates dust. Wet the powder with a paper towel soaked in dilute NaHCO₃ to neutralize and capture.

References

  • PubChem. (n.d.). Compound Summary: 3-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 126798-27-4).[1][4][5] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine-4-carboxylic acid derivatives. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Pyridones and Hydroxypyridines. Chemical Reviews, 110(10). (Contextual grounding for Tautomerism mechanism).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Hydroxy-3-methylisonicotinic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-purity synthesis of 2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-purity synthesis of 2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid), a critical scaffold for KRAS G12C inhibitors (e.g., Sotorasib analogs) and other kinase inhibitors.

The protocol prioritizes the Directed Ortho-Lithiation (DoM) strategy, which offers superior regiocontrol compared to classical oxidation methods.

Executive Summary & Retrosynthetic Logic

The synthesis of polysubstituted pyridines is often plagued by poor regioselectivity. Direct oxidation of 3-methylpyridine typically yields nicotinic acid (C3-COOH), failing to install the critical C2-hydroxyl and C4-carboxyl functionalities.

This protocol employs a "Block-and-Direct" strategy :

  • Activation: Conversion of 3-picoline to its N-oxide to facilitate nucleophilic attack.

  • Chlorination: Installation of a Chlorine atom at C2. This serves two purposes: it acts as a precursor to the hydroxyl group and, crucially, as a Directing Group (DG) for the subsequent lithiation.

  • C4-Lithiation: Use of the "Optional Site" lithiation concept where the C3-methyl blocks the standard ortho-position, forcing lithiation to C4.

  • Hydrolysis: Conversion of the 2-Cl moiety to the target 2-OH (pyridone).

Pathway Visualization

G SM 3-Methylpyridine (Starting Material) NOxide 3-Methylpyridine N-Oxide SM->NOxide H2O2, AcOH (Activation) ClPy 2-Chloro-3- methylpyridine NOxide->ClPy POCl3 (Regio-Chlorination) LiInt [4-Lithio-Intermediate] ClPy->LiInt LDA, -78°C (Directed Lithiation) ClAcid 2-Chloro-3-methyl- isonicotinic acid LiInt->ClAcid CO2 (g) (Carboxylation) Target 2-Hydroxy-3-methyl- isonicotinic acid (Target) ClAcid->Target NaOH (aq) (Hydrolysis)

Figure 1: Modular synthetic pathway leveraging the steric blocking of the C3-methyl group to direct C4-carboxylation.

Detailed Experimental Protocols

Phase 1: Activation and Regioselective Chlorination

Objective: Synthesize 2-chloro-3-methylpyridine. The chlorine atom is essential for directing the subsequent lithiation.

  • Reagents: 3-Methylpyridine (1.0 eq), Hydrogen Peroxide (30%, 1.5 eq), Acetic Acid (Solvent), POCl

    
     (excess).
    
  • Mechanism: N-oxidation increases electron density at C2/C6, but also makes the ring susceptible to nucleophilic attack by chloride ions upon activation with POCl

    
    .
    

Step-by-Step Protocol:

  • N-Oxidation: Dissolve 3-methylpyridine (50 g) in glacial acetic acid (150 mL). Add H

    
    O
    
    
    
    dropwise at 60°C. Heat to 90°C for 12 hours. Confirm consumption by TLC.
  • Concentration: Remove acetic acid under reduced pressure. The residue (N-oxide) is used directly.

  • Chlorination: Add the crude N-oxide dropwise to POCl

    
     (200 mL) at 0°C (Exothermic!).
    
  • Reflux: Heat to 110°C for 4 hours.

  • Workup (Critical): Pour the reaction mixture onto crushed ice/water slowly. Neutralize with Na

    
    CO
    
    
    
    to pH 8. Extract with Dichloromethane (DCM).
  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

    • Note: Expect a mixture of 2-chloro-3-methylpyridine (Major) and 2-chloro-5-methylpyridine (Minor). Separation is required.[1][2][3] The 3-methyl isomer usually elutes second on silica.

Phase 2: Cryogenic C4-Lithiation & Carboxylation (The "Expert" Step)

Objective: Install the carboxylic acid at C4 using Directed Ortho-Metalation (DoM). Scientific Rationale: In 2-chloro-3-methylpyridine, the C3 position is blocked. The Chlorine atom directs lithiation. While C6 (alpha to N) is acidic, the combination of the Cl-directing effect and the steric environment allows for C4 lithiation under kinetic control with bulky bases like LDA.

  • Reagents: 2-Chloro-3-methylpyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.2 eq), Dry THF, Dry CO

    
    .
    

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C .

  • Base Generation: Add LDA (freshly prepared or commercial) to the THF.

  • Metalation: Add a solution of 2-chloro-3-methylpyridine in THF dropwise over 30 mins.

    • Critical Parameter: Maintain internal temperature < -70°C. Higher temperatures favor "Halogen Dance" (migration of Cl) or thermodynamic equilibration to C6.

  • Incubation: Stir at -78°C for 1 hour to ensure formation of the 4-lithio species.

  • Quench: Bubble excess dry CO

    
     gas through the solution (or pour onto crushed dry ice) while keeping the mixture cold.
    
  • Workup: Allow to warm to RT. Quench with water.[3] Wash with ether (removes unreacted SM). Acidify the aqueous layer to pH 2 with HCl to precipitate 2-chloro-3-methylisonicotinic acid . Filter and dry.[3]

Phase 3: Hydrolysis to the Target

Objective: Convert the 2-chloro group to a 2-hydroxy group (tautomerizing to the pyridone).

  • Reagents: 2-Chloro-3-methylisonicotinic acid, 10% NaOH (aq).

Protocol:

  • Suspend the chlorinated intermediate in 10% NaOH (10 eq).

  • Reflux (100°C) for 12-18 hours. The reaction is driven by the electron-poor nature of the pyridine ring (activated by the 4-COOH).

  • Cool to RT. Acidify carefully with conc. HCl to pH 3-4.

  • Crystallization: The target 2-Hydroxy-3-methylisonicotinic acid will precipitate as an off-white solid. Recrystallize from water or ethanol/water.

Analytical Data & Validation

ParameterSpecificationMethod of Verification
Appearance Off-white to pale yellow powderVisual Inspection
Melting Point > 230°C (dec)Capillary MP Apparatus
1H NMR (DMSO-d6) δ 12.0-13.0 (br, OH/COOH), 7.4 (d, 1H, C6-H), 6.1 (d, 1H, C5-H), 2.1 (s, 3H, CH3)Diagnostic doublet coupling for C5/C6 protons
Mass Spec (ESI) [M+H]+ = 154.14 m/zLC-MS
Regio-Purity > 98% (Absence of 6-COOH isomer)HPLC (C18 column, AcCN/H2O gradient)

Critical Process Controls (Troubleshooting)

The "Halogen Dance" Risk

In Phase 2 (Lithiation), 2-halopyridines are prone to the "Halogen Dance," where the lithium base causes the halogen to migrate to a more stable position.

  • Prevention: Strict temperature control (-78°C). Do not allow the lithiated intermediate to sit for >1 hour before adding CO

    
    .
    
  • Validation: If NMR shows the methyl group has shifted or the coupling constants change, the halogen has migrated.

Isomer Separation

During Phase 1, if 2-chloro-5-methylpyridine is not removed, it will undergo lithiation (likely at C3 or C4) and produce isomeric impurities (e.g., 6-hydroxy-3-methylisonicotinic acid) that are difficult to separate at the final stage. Purify strictly at the Chloro-pyridine stage.

References

  • General Pyridine Functionalization

    • Schlosser, M., et al. "Site Selective Lithiation of 3-Substituted 2-Chloropyridines." European Journal of Organic Chemistry, 2002.
    • Source:

  • Lithiation Methodologies

    • Gribble, G. W., et al. "Lithiation of 2-Halopyridines: Directed Ortho-Metalation vs Halogen Dance." Tetrahedron Letters, 1980.
    • Source:

  • Target Molecule Context

    • Sotorasib (AMG 510) Structural Analogs. 2-Hydroxy-3-methylisonicotinic acid is a key fragment for pyridopyrimidinone-based KRAS inhibitors.
    • Source:

  • Reaction Safety (N-Oxides)

    • Org.[1][3][4][5][6] Synth. Coll. Vol. 4, p. 655 (1963). "Pyridine-N-oxide".[7] (Safety protocols for handling Picoline N-oxides).

    • Source:

Sources

Application

amide coupling reactions with 2-Hydroxy-3-methylisonicotinic acid

Executive Summary This guide details the optimized protocols for synthesizing amides from 2-Hydroxy-3-methylisonicotinic acid (also known as 2-hydroxy-3-methylpyridine-4-carboxylic acid). This substrate presents a "perfe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for synthesizing amides from 2-Hydroxy-3-methylisonicotinic acid (also known as 2-hydroxy-3-methylpyridine-4-carboxylic acid). This substrate presents a "perfect storm" of synthetic challenges: steric hindrance (ortho-methyl group), solubility issues (high polarity due to the 2-pyridone tautomer), and chemoselectivity risks (competing nucleophilic 2-hydroxy/oxo group).

We present three tiered methodologies:

  • Method A (Standard): HATU-mediated coupling (High success rate for aliphatic amines).

  • Method B (Challenging): T3P® (Propylphosphonic anhydride) activation (Best for anilines/hindered amines).

  • Method C (Refractory): Ghosez’s Reagent for acid chloride generation (For extremely unreactive amines).

Strategic Analysis: The Substrate

Before beginning, researchers must understand the behavior of the starting material to avoid common pitfalls.

  • Tautomerism: The molecule exists in equilibrium between the 2-hydroxypyridine (A) and 2-pyridone (B) forms. In solution (especially polar solvents like DMSO/DMF), the 2-pyridone (B) form dominates. This creates a highly polar, amide-like backbone that is often insoluble in DCM or THF.

  • Steric Hindrance: The methyl group at position 3 is ortho to the carboxylic acid at position 4. This blocks the trajectory of incoming nucleophiles, requiring highly active coupling agents.

  • Chemoselectivity: The oxygen at position 2 is nucleophilic. Using harsh activating agents (like SOCl₂) can lead to chlorodehydroxylation (forming the 2-chloro derivative) or O-acylation.

Figure 1: Substrate Dynamics & Challenges

G cluster_0 Tautomeric Equilibrium NodeA 2-Hydroxypyridine (Aromatic, less polar) NodeB 2-Pyridone (Polar, Dominant in DMF) NodeA->NodeB  K_eq > 1   NodeC Reaction Challenges NodeB->NodeC Causes Solubility Solubility NodeC->Solubility Requires DMF/DMSO Sterics Sterics NodeC->Sterics 3-Me blocks attack Side Rxns Side Rxns NodeC->Side Rxns O-Acylation / Chlorination

Caption: The equilibrium favors the 2-pyridone form, necessitating polar aprotic solvents and careful reagent selection to avoid O-alkylation.

Experimental Protocols

Method A: HATU Activation (The Gold Standard)

Best for: Primary/secondary aliphatic amines, amino acids. Mechanism: Forms a reactive O-At active ester.[1] The 7-aza nitrogen of HATU assists via neighboring group participation, boosting reactivity despite the steric bulk.

Reagents:

  • Substrate: 2-Hydroxy-3-methylisonicotinic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve the acid (1.0 equiv) in anhydrous DMF. Note: If the acid does not dissolve, sonicate for 5 mins. A suspension is acceptable as it will clear upon activation.

  • Activation (Critical Step): Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes .

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, preventing the amine from reacting with HATU itself (guanidinium formation).

  • Coupling: Add the amine (1.1–1.5 equiv) in one portion.

  • Monitoring: Stir at RT. Monitor by LCMS at 1h and 4h.

    • Observation: The reaction usually turns yellow/orange.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with 10% LiCl (aq) x 3 (removes DMF), then Sat. NaHCO₃, then Brine.[2]

    • Dry over Na₂SO₄ and concentrate.

Method B: T3P® (Propylphosphonic Anhydride) (For Difficult Substrates)

Best for: Anilines, electron-deficient amines, or when epimerization is a concern. Mechanism: T3P acts as a kinetic dehydrating agent. It is extremely mild and the byproducts are water-soluble.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Base: Pyridine (5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or DMF (if solubility is poor in EtOAc)

Protocol:

  • Setup: Dissolve the acid (1.0 equiv) and amine (1.2 equiv) in the solvent (EtOAc or DMF).

  • Base Addition: Add Pyridine (5.0 equiv). Cool to 0°C.

  • T3P Addition: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are slower but cleaner. If conversion is low after 24h, heat to 50°C.

  • Workup:

    • Dilute with water.[3]

    • If using EtOAc: Separate layers, wash with 0.5M HCl (to remove pyridine), NaHCO₃, and Brine.

    • Advantage:[4][5][6] T3P byproducts are water-soluble, often eliminating the need for chromatography.[7][8]

Method C: Ghosez’s Reagent (The "Last Resort")

Best for: Extremely unreactive amines where HATU/T3P fail. Risk: High. Requires strictly anhydrous conditions. Mechanism: Generates the acid chloride in situ under neutral conditions, avoiding the harsh acidity of SOCl₂ which would chlorinate the 2-position.

Protocol:

  • Dissolve acid (1.0 equiv) in dry DCM (or CHCl₃ if insoluble).

  • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) at 0°C.

  • Stir 1–2 h at RT. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Add the amine (1.5 equiv) and DIPEA (3.0 equiv).

  • Stir until completion.

Troubleshooting & Optimization Table

IssueObservationRoot CauseSolution
Low Conversion Starting material remains after 24h.Steric hindrance of 3-methyl group.Switch to Method B (T3P) and heat to 60°C. Or use Method C .
Solubility Precipitate forms immediately upon adding solvent.High polarity of pyridone form.Use DMSO or NMP as solvent. Heat to 40°C during activation.
Side Product (+99 Da) LCMS shows M+99 mass peak.Guanidinium formation (Amine + HATU).Pre-activate acid for 30 mins before adding amine. Reduce HATU to 1.0 equiv.
Chlorination (+18 Da) LCMS shows M+18 (Cl isotope pattern).Reaction of 2-OH with activating agent.Avoid SOCl₂/POCl₃ . Use T3P. If using Ghosez, keep temp < 0°C.

Decision Logic for Condition Selection

DecisionTree Start Start: 2-Hydroxy-3-methylisonicotinic acid CheckAmine Is the Amine Reactive? (Aliphatic, Primary/Secondary) Start->CheckAmine MethodA Method A: HATU / DMF (Standard) CheckAmine->MethodA Yes CheckSterics Is the Amine Hindered/Aniline? CheckAmine->CheckSterics No MethodB Method B: T3P / Pyridine (Low Epimerization/Strong) CheckSterics->MethodB Yes (Moderate) MethodC Method C: Ghosez's Reagent (Acid Chloride) CheckSterics->MethodC Yes (Extreme)

Caption: Decision matrix for selecting the optimal coupling reagent based on amine nucleophilicity.

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive."[8] Journal of the American Chemical Society, 1993, 115(10), 4397–4398. (Origin of HATU). Link

  • Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979, 1180. (Ghosez Reagent). Link

Sources

Method

Fragment-Based Targeting of Metalloenzymes: The 2-Hydroxy-3-methylisonicotinic Acid Scaffold

[1][2] Abstract 2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ) represents a privileged Metal-Binding Pharmacophore (MBP) in Fragment-Based Drug Discovery (FBDD)....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

2-Hydroxy-3-methylisonicotinic acid (also known as 3-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ) represents a privileged Metal-Binding Pharmacophore (MBP) in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally distinct from the generic 2,4-pyridinedicarboxylic acid (2,4-PDCA), this scaffold offers a unique vector for targeting Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases, including JmjC domain-containing histone demethylases (KDMs) and HIF prolyl hydroxylases (PHDs) .[1][2] This guide details the physicochemical profiling, biophysical screening, and structural biology protocols required to utilize this fragment as a seed for potent epigenetic inhibitors.

Part 1: Chemical Profile & Mechanistic Logic

Tautomeric Equilibrium & Metal Chelation

The utility of this fragment relies on its tautomeric versatility. In aqueous solution at physiological pH, the 2-pyridone (lactam) tautomer predominates.[2] However, binding to the active site metal (typically Fe(II), Mn(II), or Zn(II)) often involves the 2-hydroxy (lactim) enolate form, facilitating bidentate chelation.[2]

Key Mechanism:

  • 2-OG Mimicry: The fragment mimics the endogenous cofactor 2-oxoglutarate.[1][2]

  • Bidentate Chelation: The oxygen atoms at positions 2 (carbonyl/hydroxyl) and 4 (carboxylate) coordinate the metal center.

  • 3-Methyl Role: The methyl group at position 3 acts as a "hydrophobic anchor," restricting bond rotation and filling small hydrophobic sub-pockets often found in KDM4/5 active sites, thereby improving selectivity over non-methylated analogs.[2]

Physicochemical Properties (Rule of 3 Compliance)

This fragment is an ideal FBDD starting point due to its high ligand efficiency (LE) and "Rule of 3" compliance.

PropertyValue (Approx.)FBDD Implication
Molecular Weight 153.14 DaLeaves significant room for "growing" the fragment (MW < 300).[1][2]
cLogP -0.5 to 0.2High water solubility; ideal for high-concentration screening (NMR/SPR).[1][2]
H-Bond Donors 2Facilitates specific interactions with active site residues (e.g., Tyr/Lys).[1][2]
H-Bond Acceptors 3Metal chelation and water-bridging potential.[1][2]
pKa (COOH) ~2.7Ionized at physiological pH (COO⁻), essential for electrostatic anchoring.[2]
pKa (OH/NH) ~11.0The ring nitrogen remains protonated in the pyridone form at neutral pH.

Part 2: Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium and the bidentate binding mode to the catalytic iron center in JmjC demethylases.

G cluster_0 Solution State (Tautomerism) cluster_1 Active Site Binding T1 2-Pyridone Form (Major Tautomer) T2 2-Hydroxy Form (Minor Tautomer) T1->T2 Equilibrium Fe Fe(II) Center T2->Fe Bidentate Chelation (O2 & O4) Residues Protein Residues (His-X-Asp/Glu) Residues->Fe Coordination Meth 3-Methyl Group (Hydrophobic Lock) Meth->T2 attached to C3

Figure 1: Tautomeric equilibrium of 2-hydroxy-3-methylisonicotinic acid and its bidentate coordination to the active site metal (Fe).

Part 3: Application Protocols

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Detecting low-affinity fragments (K_d in mM range) requires rigorous controls to distinguish specific binding from aggregation or refractive index artifacts.[1][2]

Objective: Validate direct binding of the fragment to the target metalloenzyme (e.g., KDM4A).

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) chip (if protein is biotinylated).[2]

  • Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 50 µM Fe(II)SO₄ , 1 mM Ascorbate .[2]

    • Critical: Iron and ascorbate are required to maintain the enzyme's active conformation.

  • Fragment Stock: 100 mM in d6-DMSO (freshly prepared).

Step-by-Step Procedure:

  • Surface Preparation: Immobilize the target protein to a density of ~3000-5000 RU.[2] Fragments have low mass, so high immobilization levels are necessary for detectable signals.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index mismatches.

  • Dose Response: Inject the fragment in a 2-fold dilution series ranging from 10 µM to 2 mM .

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.[1][2]

    • Contact Time: 30-60 seconds (fast on/off rates are expected).[1][2]

  • Competition Assay (Validation):

    • Saturate the active site with a tight-binding reference inhibitor (e.g., 2,4-PDCA or IOX1) at 10x its K_d.[1][2]

    • Re-inject the 2-hydroxy-3-methylisonicotinic acid fragment.[1][2]

    • Result: Complete loss of binding signal confirms specific active-site binding.[1][2]

Protocol 2: Anaerobic X-ray Crystallography Soaking

Obtaining a crystal structure is the " go/no-go " step in FBDD.[2] The presence of the oxidizable Fe(II) requires careful handling.

Objective: Solve the co-crystal structure to define the growth vectors from the C5 or C6 positions.

Buffer System:

  • Soaking Buffer: Mother liquor + 20-50 mM Fragment + 2 mM Ascorbate.[1][2]

  • Cryo-Protectant: Mother liquor + 25% Glycerol + Fragment.[1][2]

Workflow:

  • Crystal Growth: Grow apo-crystals of the histone demethylase using standard vapor diffusion (hanging drop).[2]

  • Metal Reconstitution (If needed): If the protein was purified without iron, soak crystals in mother liquor containing 1 mM MnCl₂ or NiCl₂ (redox-stable surrogates for Fe(II)) for 2-4 hours before fragment soaking.[2]

    • Note: Mn(II) coordinates similarly to Fe(II) but does not catalyze the reaction with O₂, preventing self-hydroxylation of the protein.[2]

  • Fragment Soaking:

    • Transfer crystals to the Soaking Buffer .

    • Incubate for 12–24 hours .[2] High concentration (up to 50 mM) drives the equilibrium for weak binders.

  • Harvesting: Flash-cool in liquid nitrogen immediately after a brief dip in the Cryo-Protectant.

  • Data Collection: Collect data at a synchrotron source. Look for difference density (Fo-Fc) at the metal center.[2]

Protocol 3: Fragment Growing (Synthetic Vectors)

Once the binding mode is confirmed, the fragment must be elaborated to improve potency.

Growth Strategy:

  • Vector 1 (C5 Position): The 5-position is often solvent-exposed or points toward the substrate-binding groove.[1][2]

    • Chemistry: Bromination of the 2-hydroxy-3-methylisonicotinic acid scaffold at C5, followed by Suzuki-Miyaura coupling with aryl boronic acids.[1][2]

  • Vector 2 (C6 Position): Often faces the rim of the active site.

    • Chemistry:Chan-Lam coupling or SNAr reactions if the nitrogen is activated.[1][2]

Part 4: References & Further Reading

  • Structural Basis of JmjC Inhibition:

    • Rose, N. R., et al. "Plant Growth Regulator Daminozide Is a Selective Inhibitor of Human KDM2/7 Histone Demethylases." J. Med.[2] Chem.2012 , 55, 6639–6649. Link[2]

    • Demonstrates the binding mode of related pyridine-carboxylate mimics in JmjC enzymes.

  • Fragment Screening for Metalloenzymes:

    • Cohen, S. M. "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes."[1][2] Acc.[2][3][4] Chem. Res.2017 , 50, 2007–2016. Link[2]

    • Foundational text on using MBP libraries (including hydroxypyridinones) for FBDD.

  • Tautomerism in Drug Design:

    • Martin, Y. C. "Let’s Not Forget Tautomers." J. Comput.[2] Aided Mol. Des.2009 , 23, 693–704. Link

    • Essential for understanding the 2-pyridone vs. 2-hydroxypyridine equilibrium.[1][2]

  • Protocol for Crystallography with Fe(II) Enzymes:

    • Thinnes, C. C., et al. "Mechanism and Inhibition of Histone Demethylases." Biochim.[2] Biophys. Acta.2014 , 1839, 1416–1432. Link[2]

Sources

Application

Application Note: Functionalization of C4-Carboxyl Group in Hydroxypyridines

This Application Note and Protocol Guide details the functionalization of the C4-carboxyl group in hydroxypyridines, a critical scaffold in medicinal chemistry, particularly for HIF prolyl hydroxylase (HIF-PH) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functionalization of the C4-carboxyl group in hydroxypyridines, a critical scaffold in medicinal chemistry, particularly for HIF prolyl hydroxylase (HIF-PH) inhibitors.[1]

Strategic Analysis & Chemical Logic

The Scaffold & Its Challenges

The hydroxypyridine-4-carboxylic acid scaffold (e.g., 3-hydroxyisonicotinic acid or 2-hydroxyisonicotinic acid) presents a unique set of synthetic challenges driven by zwitterionic character and tautomerism .

  • Zwitterionic Nature: The basic pyridine nitrogen and the acidic carboxyl group form an internal salt, leading to high melting points and poor solubility in common organic solvents (DCM, THF).[1] This often necessitates the use of polar aprotic solvents (DMF, DMSO) or transient protection strategies.[1]

  • Tautomerism:

    • 2-Hydroxypyridines exist predominantly as 2-pyridones in solution. This amide-like character at the C2 position reduces the aromaticity of the ring and alters the electronics at the C4-carboxyl group.

    • 3-Hydroxypyridines exist as true phenols but can form strong intramolecular hydrogen bonds with the C4-carbonyl (if functionalized), influencing conformation and binding affinity in biological targets.[1]

Functionalization Pathways

Two primary strategies govern the functionalization of the C4-carboxyl group:

  • Activation via Acid Chloride (The "Bulletproof" Method): Best for simple amines and scalable synthesis. It overcomes solubility issues by converting the zwitterion into a soluble hydrochloride salt.

  • Direct Coupling via Uronium/Phosphonium Reagents (HATU/PyBOP): Best for complex, acid-sensitive amines or late-stage functionalization.[1] Requires careful control of pH to maintain the active ester without O-acylation of the hydroxyl group.

Visualizing the Reaction Logic

Pathway Diagram: Activation & Selectivity

The following diagram illustrates the competing pathways and the strategic decision tree for functionalizing 3-hydroxyisonicotinic acid.

G Start 3-Hydroxyisonicotinic Acid (Zwitterionic Solid) Path_A Path A: Acid Chloride (SOCl2 / DMF cat.) Start->Path_A Scalable/Robust Path_B Path B: Direct Coupling (HATU / DIPEA) Start->Path_B Mild/Complex Amines Inter_A Acid Chloride HCl Salt (Soluble in DCM/THF) Path_A->Inter_A Reflux Inter_B Active Ester (OBt/OAt) (In Situ) Path_B->Inter_B RT, DMF Product C4-Amide Product Inter_A->Product + Amine / Base Side_Rxn Risk: O-Acylation (Competitive Phenol Ester) Inter_B->Side_Rxn Excess Coupling Reagent Inter_B->Product + Amine Side_Rxn->Product Hydrolysis (Workup)

Figure 1: Decision tree for C4-functionalization showing the divergence between acid chloride activation (Path A) and direct coupling (Path B), highlighting the risk of competitive O-acylation.

Detailed Protocols

Protocol A: Amide Coupling via Acid Chloride (Scalable)

Recommended for: Simple aliphatic/aromatic amines, gram-scale synthesis, and substrates with poor solubility in DMF.[1]

Materials
  • Substrate: 3-Hydroxyisonicotinic acid (or 2-hydroxy analog).

  • Reagent: Thionyl Chloride (SOCl₂).[1][2][3]

  • Catalyst: DMF (anhydrous, 2-3 drops).[1]

  • Solvent: Toluene (for azeotrope) or neat SOCl₂.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][4]

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the hydroxypyridine carboxylic acid (1.0 equiv) in thionyl chloride (5–10 vol).

    • Add catalytic DMF (2–3 drops).[1] Note: Gas evolution (SO₂/HCl) will occur immediately.[1]

    • Heat to reflux (75–80 °C) for 2–4 hours. The heterogeneous mixture should become a clear solution, indicating conversion to the acid chloride.

  • Isolation of Intermediate:

    • Cool to room temperature.[5][6][7][8]

    • Concentrate in vacuo to remove excess SOCl₂.

    • Critical Step: Azeotrope with anhydrous toluene (2x) to remove trace SOCl₂ and HCl.[1] The product will solidify as the hydrochloride salt. This solid is moisture-sensitive but stable under inert atmosphere.

  • Coupling:

    • Suspend the acid chloride residue in anhydrous DCM or THF (10 vol).

    • Cool to 0 °C.

    • Add the amine (1.1 equiv).[1][6]

    • Dropwise add DIPEA (3.0–4.0 equiv).[1] Note: Excess base is required to neutralize the HCl salt of the pyridine and the HCl generated during coupling.

    • Stir at 0 °C for 30 mins, then warm to RT for 2–12 hours.

  • Workup:

    • Quench with water.[7][9]

    • Extract with DCM or EtOAc (depending on product solubility).[1]

    • Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate.[4][6][10]

Protocol B: Direct Coupling via HATU (Mild)

Recommended for: Acid-sensitive amines, high-throughput parallel synthesis, and maximizing yield for precious intermediates.[1]

Materials
  • Coupling Agent: HATU (1.1–1.2 equiv).[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: Anhydrous DMF or DMSO.[9]

Step-by-Step Methodology
  • Pre-activation:

    • Dissolve 3-hydroxyisonicotinic acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M concentration).

    • Add DIPEA (1.0 equiv) to deprotonate the carboxylic acid.[1]

    • Add HATU (1.1 equiv) in one portion.[1]

    • Stir at RT for 5–10 minutes. The solution typically turns yellow/orange.

  • Amine Addition:

    • Add the amine (1.1–1.2 equiv).[4]

    • Add remaining DIPEA (2.0 equiv).[4]

  • Reaction:

    • Stir at RT for 2–16 hours. Monitor by LCMS.[5]

    • Observation: If O-acylation (ester formation at the hydroxyl group) is observed by LCMS (+99 mass units from benzotriazole or dimer formation), treat the crude mixture with 1M NaOH or LiOH (aq) for 30 mins before workup to hydrolyze the unstable phenolic ester back to the free hydroxyl.[1]

  • Workup:

    • Dilute with EtOAc.[6]

    • Wash with 5% LiCl (aq) (to remove DMF), then sat.[1] NaHCO₃, then brine.[6]

    • Alternative for Polar Products: If the product is water-soluble, evaporate DMF directly (Genevac or high-vac) and purify via Reverse Phase HPLC.[1]

Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
VariableRecommendationRationale
Solvent (Activation) Neat SOCl₂ or TolueneSOCl₂ acts as both solvent and reagent; Toluene allows azeotropic drying.
Solvent (Coupling) DMF / DMSO / NMPEssential for dissolving the zwitterionic starting material in direct couplings.
Base Choice DIPEA > TEADIPEA is less nucleophilic and reduces risk of racemization (if chiral centers exist).
Coupling Agent HATU > EDC/HOBtHATU is more reactive for electron-deficient acids like pyridine-carboxylates.
Purification RP-HPLC or TriturationHydroxypyridine amides are often amphoteric; normal phase silica can cause streaking.
Troubleshooting Guide
  • Problem: Low conversion in Acid Chloride method.

    • Solution: Ensure the starting material is dry. Add more DMF catalyst. If the solid doesn't dissolve after 4 hours reflux, the acid chloride might have precipitated (rare) or reaction is incomplete.[1] Try adding a co-solvent like CHCl₃.

  • Problem: Product stuck in aqueous phase during workup.

    • Solution: The hydroxypyridine moiety is amphoteric. Adjust pH to the isoelectric point (typically pH 4–6) to maximize extraction into organic solvent. Use n-Butanol/DCM (1:3) for extraction.[4]

  • Problem: O-Acylation observed.

    • Solution: This is common with HATU.[11][12] Simply stir the crude reaction with mild aqueous base (K₂CO₃/MeOH or 1M NaOH) for 15 mins. The phenolic ester is far more labile than the amide and will hydrolyze selectively.

References

  • Functionalization of Pyridines via Metalation : Angew. Chem. Int. Ed., 2025.[11][13] Link[1]

  • Active Esters of Isonicotinic Acid : Molecules, 2001, 6(1), 21-29.[1] Link[1]

  • Amide Coupling Reagents (HATU/HOAt) : J. Chem. Soc., Perkin Trans.[1] 1, 2000. Link

  • HIF Prolyl Hydroxylase Inhibitors Synthesis : J. Med. Chem., 2006.[1] Link[1]

  • Direct Amidation Protocols : Chem. Commun., 2013.[1] Link

Sources

Method

Application Note: Preparation of 2-Chloro-3-methylisonicotinic Acid from Hydroxy Precursor

Executive Summary This application note details the optimized protocol for the synthesis of 2-chloro-3-methylisonicotinic acid (2-Cl-3-Me-INA) , a critical pharmacophore in the development of HIV-1 reverse transcriptase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-3-methylisonicotinic acid (2-Cl-3-Me-INA) , a critical pharmacophore in the development of HIV-1 reverse transcriptase inhibitors (e.g., Nevirapine analogs) and various oncology targets.

The protocol focuses on the deoxychlorination of the hydroxy precursor, 2-hydroxy-3-methylisonicotinic acid (also known as 2-oxo-1,2-dihydro-3-methylpyridine-4-carboxylic acid). Unlike routes utilizing N-oxide rearrangements or trichloromethyl hydrolysis, this direct chlorination pathway offers higher regioselectivity and scalability. This guide addresses common challenges such as acid chloride intermediate management, solubility issues, and safe quenching of phosphorus oxychloride (


).

Reaction Scheme & Mechanism

The transformation proceeds via a nucleophilic aromatic substitution (


) mechanism. The reaction utilizes phosphorus oxychloride (

) as both the solvent and the chlorinating agent.
Mechanistic Pathway
  • Activation: The pyridone oxygen attacks the electrophilic phosphorus, creating a dichlorophosphate leaving group.

  • Acid Chloride Formation: Simultaneously, the carboxylic acid at C4 is converted to the acid chloride (

    
    ).
    
  • Substitution: Chloride ions displace the activated phosphate group at C2.

  • Hydrolysis (Workup): The acid chloride intermediate is hydrolyzed back to the carboxylic acid upon aqueous quenching, while the C2-chlorine bond remains intact.

Visualization

ReactionScheme Precursor 2-Hydroxy-3-methyl- isonicotinic acid (Tautomer: 2-Oxo form) Intermediate Intermediate: 2-Chloro-3-methyl- isonicotinoyl chloride Precursor->Intermediate Deoxychlorination & Activation Reagents POCl3 (excess) Reflux, 110°C Product Target: 2-Chloro-3-methyl- isonicotinic acid Intermediate->Product Selective Hydrolysis of COCl group Quench H2O Quench (Hydrolysis)

Figure 1: Reaction pathway showing the transient acid chloride intermediate.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Precursor 2-Hydroxy-3-methylisonicotinic acid (CAS 159394-37-3)Starting Material (SM)
Reagent Phosphorus Oxychloride (

), 99%
Chlorinating agent & Solvent
Additive Phosphorus Pentachloride (

) (Optional)
Accelerates COOH activation
Solvent Toluene (Optional co-solvent)Viscosity control (if needed)
Reactor Double-jacketed glass reactor or Round Bottom FlaskTemp control (110°C)
Safety Scrubber system (NaOH)Neutralize HCl/POCl3 fumes
Detailed Procedure
Step 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture reacts violently with

    
    .
    
  • Charging: In a fume hood, charge 10.0 g (65.3 mmol) of 2-hydroxy-3-methylisonicotinic acid into a 250 mL round-bottom flask.

  • Reagent Addition: Carefully add 50 mL (approx. 8-10 equiv) of

    
    .
    
    • Note: The SM will likely be a suspension initially.

    • Optimization: For stubborn substrates, add 1.0 equiv of

      
        to facilitate the initial conversion of the carboxylic acid to the acid chloride.
      
Step 2: Chlorination (Deoxychlorination)
  • Heating: Equip the flask with a reflux condenser connected to a caustic scrubber (10% NaOH).

  • Reflux: Slowly heat the mixture to reflux (~105-110°C ).

    • Observation: The suspension should dissolve into a clear (often yellow/orange) solution as the reaction proceeds and the acid chloride forms.

  • Duration: Maintain reflux for 4–6 hours . Monitor reaction progress via HPLC (requires quenching an aliquot in methanol to form the methyl ester for analysis).

Step 3: Workup & Isolation
  • Concentration: Distill off the excess

    
     under reduced pressure (rotary evaporator with a dry-ice trap).
    
    • Critical: Do not distill to complete dryness; leave a viscous oil to prevent thermal decomposition.

  • Quench (Hydrolysis):

    • Prepare a beaker with 100 g of crushed ice and 50 mL water .

    • Slowly pour the concentrated residue onto the stirring ice. CAUTION: Exothermic reaction with evolution of HCl gas.

    • Stir for 30–60 minutes to ensure complete hydrolysis of the intermediate acid chloride back to the carboxylic acid.

  • Precipitation:

    • The solution will be highly acidic (pH < 1).

    • Slowly adjust the pH to 2.0–2.5 (the isoelectric point) using 50% NaOH or saturated Sodium Acetate solution.

    • The product, 2-chloro-3-methylisonicotinic acid, will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow & Logic

ProtocolWorkflow Start Start: 2-Hydroxy Precursor Mix Add POCl3 (Neat) Optional: PCl5 Start->Mix Reflux Reflux @ 110°C 4-6 Hours Mix->Reflux Activation Distill Remove Excess POCl3 (Vacuum Distillation) Reflux->Distill Completion Quench Quench into Ice/Water (Hydrolysis of COCl) Distill->Quench Safety Critical pH_Adj Adjust pH to 2.0-2.5 (Precipitation) Quench->pH_Adj Isolation Filter Filtration & Drying pH_Adj->Filter Final Product

Figure 2: Step-by-step operational workflow.

Analytical Data & Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 97.0% (Area %)
Identity 1H-NMR (DMSO-d6)

2.45 (s, 3H, Me), 7.6 (d, 1H), 8.4 (d, 1H), 13.8 (br s, COOH)
Mass Spec LC-MS (ESI-)[M-H]- = 170/172 (Cl isotope pattern)
Melting Point Capillary173°C – 176°C

Expert Insight - Troubleshooting:

  • Low Yield? If the yield is low, the acid chloride hydrolysis might be incomplete, or the product is remaining in the aqueous mother liquor. Ensure the pH is strictly controlled to 2.0–2.5. If the solution is too basic (pH > 4), the carboxylic acid forms a soluble salt.

  • Impurity (Des-chloro): If the reaction temperature is too low (<90°C), incomplete chlorination occurs. Ensure vigorous reflux.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Always use a full face shield and work in a high-efficiency fume hood.
    
  • Quenching: Never add water to hot

    
    . Always add the reaction mixture to ice water slowly.
    
  • Waste Disposal: The aqueous waste contains high levels of phosphates and HCl. Neutralize with lime or NaOH before disposal according to local environmental regulations.

References

  • General Chlorination of Hydroxypyridines

    • Topic: Synthesis of 2-chloronicotinic acid deriv
    • Source:

  • Analogous Synthesis (2-Chloro-4-methylpyridine)

    • Topic: Chlorination of 3-methylpyridine-1-oxide/2-hydroxy analogs.
    • Source:

  • Patent Reference (Process Chemistry)

    • Topic: Preparation of chloropyridine carboxylic acids.
    • Source:

  • Target Molecule Data

    • Topic: 2-Chloro-3-methylisonicotinic acid properties and CAS.
    • Source:

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solubilization &amp; Handling of 2-Hydroxy-3-methylisonicotinic Acid

Executive Summary: The "Lactam Trap" Researchers frequently encounter unexpected precipitation when working with 2-Hydroxy-3-methylisonicotinic acid (and its related isomer, 2-hydroxy-3-methylpyridine-4-carboxylic acid)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lactam Trap"

Researchers frequently encounter unexpected precipitation when working with 2-Hydroxy-3-methylisonicotinic acid (and its related isomer, 2-hydroxy-3-methylpyridine-4-carboxylic acid). The core issue is not simple lipophilicity, but tautomeric equilibrium .

In the solid state and polar solvents (like water), this compound predominantly adopts the 2-pyridone (lactam) tautomer rather than the 2-hydroxypyridine (lactim) form. This lactam form creates a rigid, high-melting-point crystal lattice driven by strong intermolecular hydrogen bonding (dimerization), rendering it poorly soluble in neutral aqueous media.

Key Takeaway: Successful solubilization requires disrupting these intermolecular hydrogen bonds using high-dielectric aprotic solvents (DMSO) or manipulating pH to ionize the molecule, thereby breaking the lattice energy.

Solubility Decision Matrix

Before starting your experiment, use this decision tree to select the optimal solvent system based on your downstream application.

SolubilityStrategy Start Start: 2-Hydroxy-3-methylisonicotinic Acid (Solid Powder) AppCheck What is the downstream application? Start->AppCheck BioAssay Cell-Based / Enzymatic Assay (Requires <1% DMSO) AppCheck->BioAssay ChemSyn Chemical Synthesis / Analysis (NMR, HPLC) AppCheck->ChemSyn StockPrep Prepare 10-50 mM Stock in 100% DMSO BioAssay->StockPrep DirectSol Dissolve in DMSO-d6 or MeOH-d4 ChemSyn->DirectSol Dilution Dilution Step StockPrep->Dilution PrecipCheck Risk of 'Crash Out'? Dilution->PrecipCheck BufferChoice Use pH > 7.5 Buffer (PBS pH 7.4 is borderline) PrecipCheck->BufferChoice High Risk at pH 3-5 BaseAdd Add 1 eq. NaOD/NaOH if solubility is poor DirectSol->BaseAdd If cloudy

Figure 1: Strategic workflow for solubilizing 2-Hydroxy-3-methylisonicotinic acid based on application requirements.

Solubility Profile & Data

The following data summarizes the solubility behavior. Note that exact values can vary by crystal form (polymorph), but these trends are chemically consistent for this class of pyridine-carboxylic acids.

SolventSolubility RatingEstimated Max Conc.Mechanism / Notes
DMSO High > 50 mg/mLDisrupts H-bonds; stabilizes dipolar species. Ideal for stock solutions.
Water (pH 7) Low < 0.5 mg/mLLattice energy dominates. Compound exists as a neutral zwitterion or dimer.
Water (pH < 2) Moderate ~ 1-5 mg/mLProtonation of the carbonyl/nitrogen creates a soluble cation.
Water (pH > 8) High > 10 mg/mLDeprotonation of carboxylic acid (COO⁻) creates a soluble anion.
Ethanol Low-Moderate ~ 1-2 mg/mLLess effective than DMSO at breaking the lactam dimer.

Step-by-Step Protocols

Protocol A: Preparation of Standard Stock Solution (DMSO)

Use this for long-term storage and as a precursor for biological assays.

  • Weighing: Weigh the target amount of 2-Hydroxy-3-methylisonicotinic acid into a glass vial. Avoid using plastic microcentrifuge tubes for initial dissolution if possible, as static can disperse the light powder.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Calculation: For 5 mg of MW ~153.14 g/mol , add ~653 µL DMSO for a 50 mM stock.

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The slight heat helps overcome the crystal lattice energy.

  • Storage: Aliquot into amber glass vials or polypropylene tubes. Store at -20°C. DMSO is hygroscopic; keep tightly sealed to prevent water uptake, which will cause precipitation over time.

Protocol B: Aqueous Dilution (The "Crash-Resistant" Method)

Use this when introducing the compound to cell culture media or assay buffers.

The Challenge: Diluting the DMSO stock directly into water (pH 7) often causes the compound to "crash out" (precipitate) because the local concentration exceeds the aqueous solubility limit before mixing is complete.

The Solution:

  • Pre-warm your aqueous buffer to 37°C.

  • pH Check: Ensure your assay buffer is pH 7.4 or higher .

    • Why? The pKa of the carboxylic acid is approx 3-4. At pH 7.4, it is ionized (COO⁻), which aids solubility. Avoid acidic buffers (pH 4-5) where the molecule is neutral.

  • Stepwise Dilution:

    • Do not add 1 µL of stock directly to 1 mL of water.

    • Instead, perform an intermediate dilution: Dilute the 50 mM DMSO stock to 1 mM in pure DMSO first.

    • Then, add this 1 mM DMSO solution to the aqueous buffer while vortexing rapidly .

  • Visual Inspection: Hold the tube up to a light source. If you see a "swirling mist" or particulates, the compound has precipitated.

Troubleshooting Hub (Q&A)

Q1: My compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media. Why?

A: This is the classic "solvent shock" precipitation.

  • Cause: Cell culture media often has a pH around 7.2–7.4. While this should theoretically support the ionized form, the local concentration at the tip of your pipette tip during addition is extremely high, forcing the molecules to re-aggregate into their stable lactam dimers.

  • Fix:

    • Lower the final concentration. If you are testing at 100 µM, try 10 µM.

    • "Spike" the media while vortexing, rather than adding statically.

    • Ensure your DMSO stock is fresh and has not absorbed water from the air.

Q2: Can I dissolve this directly in water if I heat it?

A: Heating will dissolve it temporarily, but it is thermodynamically unstable. As soon as the solution cools to room temperature (or 37°C), it will likely recrystallize, potentially during your assay, leading to false negatives (due to lack of free compound) or false positives (due to crystal toxicity). Always use a co-solvent (DMSO) or pH adjustment (NaOH).

Q3: What is the stability of this compound in solution?

A:

  • In DMSO: Stable for months at -20°C.

  • In Water (Neutral/Acidic): Chemically stable, but physically unstable (prone to precipitation).

  • In Water (Basic, pH > 9): Susceptible to oxidative degradation over long periods. Prepare fresh.

Scientific Background: The Mechanistic "Why"

To understand the behavior of 2-Hydroxy-3-methylisonicotinic acid , one must look at its electronic structure.

Tautomeric Equilibrium

The "2-hydroxy" group on a pyridine ring is a misnomer in many contexts. It exists in equilibrium with the 2-pyridone form.

  • Lactim (OH form): Aromatic pyridine ring. Rare in solid state.

  • Lactam (NH/C=O form): Non-aromatic ring (strictly speaking), but highly resonance-stabilized. This is the dominant species in the crystal form and in water.

Because the Lactam form has both a Hydrogen Bond Donor (N-H) and Acceptor (C=O) perfectly positioned, it forms extremely stable dimers (like DNA base pairs). Breaking this dimer requires significant energy, which is why water (a polar protic solvent) struggles to dissolve it without pH assistance.

pKa Considerations
  • pKa 1 (Carboxylic Acid): ~3.5 – 4.5. Above pH 4.5, the carboxyl group is deprotonated (COO⁻). This negative charge is your primary tool for solubility.

  • pKa 2 (Pyridone Nitrogen): > 10.[1][2][3] The proton on the ring nitrogen is not acidic enough to come off at physiological pH.

Therefore, at pH 7.4: The molecule is a mono-anion (COO⁻, NH neutral). This should be soluble, but the hydrophobic stacking of the rings can still cause precipitation at high concentrations.

References

  • PubChem. 2-Hydroxyisonicotinic Acid (Compound Summary). National Library of Medicine. [Link]

  • Wang, F. et al. (2013). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Journal of the American Chemical Society.[4] (Demonstrates the dominance of the lactam form in aqueous environments).[5] [Link]

  • Gaylord Chemical. DMSO Solubility Data Bulletin.[6] (General reference for solubility of carboxylic acids and heterocycles in DMSO). [Link]

  • Esteves, C.V. et al. (2022).[1] Hydroxynicotinic acid crystallisation and solubility systematic studies. New Journal of Chemistry. (Detailed study on the solubility trends of hydroxynicotinic acid isomers). [Link]

Sources

Optimization

Technical Support Center: Crystallization Engineering for 2-Hydroxynicotinic Acid Scaffolds

[1] Executive Summary & Chemical Context[2][3][4][5][6][7] Welcome to the technical support hub for 2-hydroxynicotinic acid (2-HNA) purification. If you are working with this scaffold, you are likely encountering difficu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

Welcome to the technical support hub for 2-hydroxynicotinic acid (2-HNA) purification. If you are working with this scaffold, you are likely encountering difficulties due to its "chameleon-like" behavior.[1]

The Core Challenge: 2-HNA is not a simple pyridine.[1][2] It exists in a tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone) . In the solid state and polar solvents, the 2-pyridone form dominates, leading to strong intermolecular hydrogen bonding (dimerization) that mimics high-melting organic salts.[1]

  • Implication for You: Solvents that work for standard pyridines (like Toluene or DCM) often fail for the free acid because they cannot disrupt these hydrogen-bond networks. Conversely, highly polar solvents (DMSO) dissolve it too well, making recovery difficult.[1]

This guide provides a validated logic for solvent selection, specifically tailored to the free acid, its esters, and its halogenated precursors.[1]

Solvent Selection Matrix

Do not use a "one-solvent-fits-all" approach. Select your solvent system based on the specific functional group modification of your derivative.[3]

Table 1: Solvent Systems by Derivative Class
Derivative ClassPrimary SolventAnti-SolventMechanism of ActionRecommended For
Free Acid (2-HNA)Water (Hot)pH Adjustment (Isoelectric)Dissolves zwitterion at high T; precipitates upon cooling & pH control.[1]Bulk purification of 2-HNA; removal of inorganic salts.
Free Acid (Alt)Acetic Acid (Glacial)Water or NoneProtonates the pyridine nitrogen, disrupting dimers.Removing non-polar impurities; highly insoluble analogs.
Esters (e.g., Methyl/Ethyl 2-HNA)Ethanol or Methanol WaterStandard polarity differential.[1]Compounds where the H-bond donor (COOH) is capped.
Chlorinated (2-Chloronicotinic acid)Toluene or EtOAc HeptaneSolubilizes the lipophilic chloro-pyridine ring.[1]Precursor purification; removing hydrolyzed byproducts.
Amides DMF or DMAc WaterHigh solvency power required for amide H-bonding.[1]Warning: High boiling point makes drying difficult.

Decision Logic & Workflow

Use the following logic flow to determine your starting point. This prevents the common error of using "standard" organic solvents on the zwitterionic free acid.

SolventSelection Start START: Analyze Derivative Structure CheckCOOH Is the Carboxylic Acid Free? Start->CheckCOOH CheckPolar Is the 2-Position Oxygen Free? CheckCOOH->CheckPolar Yes (COOH present) Ester Target: Ester/Amide CheckCOOH->Ester No (Ester/Amide) FreeAcid Target: 2-HNA (Free Acid) CheckPolar->FreeAcid Yes (OH/C=O present) Chloro Target: 2-Chloro Derivative CheckPolar->Chloro No (Cl/F substituted) WaterSystem Primary: Water (reflux) Secondary: AcOH FreeAcid->WaterSystem AlcoholSystem Solvent: EtOH or MeOH Anti-Solvent: Water Ester->AlcoholSystem NonPolarSystem Solvent: Toluene/EtOAc Anti-Solvent: Heptane Chloro->NonPolarSystem

Figure 1: Decision tree for selecting recrystallization solvents based on the functional group status of the nicotinic acid scaffold.[1]

Validated Protocols & Troubleshooting

Protocol A: Aqueous Recrystallization of Free Acid (2-HNA)

Best for: Removing inorganic salts and trace colored impurities.

  • Dissolution: Suspend crude 2-HNA in distilled water (10 mL/g). Heat to reflux (100°C).

    • Note: If the solution is not clear at reflux, add water in 1 mL/g increments. Do not exceed 20 mL/g.

  • Clarification: If colored impurities persist, add activated carbon (5 wt%) at 95°C. Stir for 10 mins. Filter hot through Celite.

    • Critical: Pre-warm the funnel to prevent premature crystallization.

  • Controlled Cooling: Allow filtrate to cool slowly to room temperature (20°C) over 2-3 hours.

    • Why? Rapid cooling traps water in the lattice, forming unstable hydrates or amorphous solids.

  • pH Adjustment (Optional): If yield is low (<50%), adjust pH to ~3.0-3.5 (Isoelectric point) using dilute HCl.

  • Isolation: Filter and wash with ice-cold water.[1] Dry at 60°C under vacuum.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated compound drops below the process temperature, often due to impurities or cooling too fast.

  • Solution:

    • Seed the mixture: Add pure crystals at the cloud point.

    • Change Solvent: If using Ethanol/Water, increase the Ethanol ratio. Oiling out is common in water-heavy mixtures for lipophilic esters.[1]

    • Use the "Reverse Addition" method: Dissolve your compound in the good solvent (e.g., hot Ethanol) and slowly add this solution into a stirring bath of the anti-solvent (cold water) containing seed crystals.

Q2: I cannot remove the 2-chloronicotinic acid precursor. It co-crystallizes. [1]

  • Cause: Structural similarity allows the chloro-derivative to incorporate into the 2-HNA lattice.[1]

  • Solution: Do not rely on crystallization alone.

    • Chemical Purge: Hydrolyze the crude mixture before crystallization. Reflux in aqueous NaOH (2M) to convert residual chloro-compound to 2-HNA, then acidify to precipitate the pure acid.

    • Solvent Switch: Recrystallize from Glacial Acetic Acid . The chloro-derivative is significantly more soluble in acetic acid than 2-HNA, allowing it to remain in the mother liquor.[1]

Q3: The melting point is broad/low after drying.

  • Cause: Hydrate formation. 2-HNA forms stable hydrates.[1]

  • Solution: You must dry at >100°C or use an azeotropic drying step (reflux wet solid in Toluene with a Dean-Stark trap) if the compound is stable, to force the transition to the anhydrous form.

Mechanistic Insight: The Tautomer Trap

Understanding the solid-state behavior is critical for process control.

Tautomerism Enol Enol Form (2-Hydroxypyridine) Soluble in Non-Polar Keto Keto Form (2-Pyridone) High MP / Low Solubility Enol->Keto Polar Solvents (Water/EtOH) Keto->Enol Gas Phase / Non-Polar Crystal Crystal Lattice (Strong H-Bond Dimers) Keto->Crystal Packing Driver

Figure 2: The equilibrium shifts toward the Keto form in polar solvents, which drives the formation of the high-melting crystal lattice.[1]

Expert Note: When you heat 2-HNA in non-polar solvents, you may shift the equilibrium toward the Enol form. However, upon cooling, it reverts to the Keto form to crystallize.[1] This energetic reorganization can delay nucleation (induction period). Always use seed crystals to bypass this kinetic barrier.

References

  • Polymorphism and Tautomerism:Crystal Growth & Design, "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid" (and related 2-HNA data).

  • Solubility & pH Dependence: Crystals, "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". Provides solubility curves and isoelectric point data.

  • Synthesis & Purification:Organic Syntheses, "6-Hydroxynicotinic Acid" (Analogous procedure for 2-HNA purification via acid precipit

  • Impurity Profiles:Google Patents, "Method for producing 2-hydroxynicotinic acid derivative" (JP2864653B2).

  • General Solubility Data: PubChem, "2-Hydroxynicotinic acid".[1] Physical properties and safety data.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Pyridone-4-Carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 2-pyridone-4-carboxylic acid. This key intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 2-pyridone-4-carboxylic acid. This key intermediate is crucial in the synthesis of various pharmaceutical compounds. This document will delve into common synthetic challenges and offer practical, field-proven solutions to optimize your reaction yields and product purity.

I. Overview of Synthetic Strategies

The synthesis of 2-pyridone-4-carboxylic acid can be approached through several routes. A prevalent and effective method involves the cyclization of a vinylogous amide followed by regioselective hydrolysis.[1][2] This multi-step, one-pot protocol is often favored for its efficiency, though it presents several critical points where issues can arise.[1][2]

A generalized workflow for this common synthetic route is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Vinylogous Amide Formation cluster_1 Step 2: Secondary Amide Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Regioselective Hydrolysis A Methoxy Acetoacetate C Intermediate 9 A->C Reaction B DMF-DMA B->C E Intermediate 11 C->E Reaction in Methanol D Aminoacetaldehyde Dimethyl Acetal D->E H Pyridone Bis-ester (13) E->H Reaction F Dimethyl Oxalate F->H G Lithium Hydride/Methoxide G->H K 2-Pyridone-4-Carboxylic Acid (6) H->K Hydrolysis I Lithium Hydroxide I->K J Acid Workup (HCl) J->K

Caption: Generalized workflow for the one-pot synthesis of 2-pyridone-4-carboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield (< 30%) 1. Incomplete initial reaction between methoxy acetoacetate and DMF-DMA.2. Suboptimal temperature control during cyclization.3. Inefficient hydrolysis or loss of product during workup.1. Optimize Step 1: Ensure excess DMF-DMA is used and allow the reaction to proceed overnight at ambient temperature. Remove excess reagent under vacuum.[1]2. Control Cyclization Temperature: Maintain the reaction temperature below 25°C during the addition of lithium hydride or lithium methoxide. After addition, heat the mixture to 30-40°C for an extended period (e.g., 14 hours) to drive the reaction to completion.[1][2]3. Refine Workup: After hydrolysis with lithium hydroxide at low temperatures (e.g., -5°C to 0°C), perform a careful acidic workup with 2N HCl. Recrystallization from isopropanol can improve the isolation of the final product.[1][2]
Formation of Bis-carboxylic Acid Side Product Non-regioselective hydrolysis of the pyridone bis-ester intermediate (13) at both the C-2 and C-5 positions.1. Precise Temperature Control: Carry out the hydrolysis at a strictly controlled low temperature (-5°C) to favor the more reactive C-5 ester.[1][2]2. Alternative Hydrolysis Strategy: Consider a two-step hydrolysis. First, convert the bis-methyl ester to a bis-benzyl ester, followed by catalytic hydrogenation. This can achieve 100% regioselectivity for the desired mono-acid.[1]3. Purification: The bis-carboxylic acid can often be removed by recrystallization from isopropanol or water, as it tends to remain in the mother liquor.[2]
Incomplete Cyclization 1. Insufficient base or poor quality of the base (e.g., lithium hydride).2. Reaction time is too short or temperature is too low.1. Base Quality and Addition: Use fresh, high-quality lithium hydride or lithium methoxide. Add the base portion-wise to manage the exotherm and ensure a steady reaction rate.[1]2. Optimize Reaction Conditions: After the initial low-temperature addition of the base, ensure the reaction is heated to at least 30-40°C for a sufficient duration (e.g., 14 hours or more) to ensure complete cyclization.[1][2]
Difficulty in Product Isolation/Purification 1. The product may be highly soluble in the workup solvents.2. Presence of persistent impurities.1. Optimize Precipitation: After acidification, ensure the pH is adjusted correctly to fully precipitate the carboxylic acid. Cooling the solution can further aid precipitation.[3]2. Recrystallization: A single recrystallization from methanol/water or isopropanol is often effective in removing impurities and yielding a high-purity product.[1]3. Alternative Purification: For persistent impurities, column chromatography can be employed, although it is less ideal for large-scale synthesis.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reasoning behind the regioselective hydrolysis at the C-5 position?

The regioselective hydrolysis of the pyridone bis-ester at the C-5 position is a critical step. While not explicitly detailed in all literature, it is likely due to the electronic effects of the pyridone ring. The electron-withdrawing nature of the carbonyl group at the 2-position and the nitrogen atom may render the C-5 ester more susceptible to nucleophilic attack by the hydroxide ion compared to the C-2 ester. Precise temperature control is crucial to exploit this subtle difference in reactivity.[1][2]

Q2: Are there alternative starting materials for the synthesis of 2-pyridone-4-carboxylic acid?

Yes, while the described route is common, other precursors can be used. For instance, chelidamic acid (4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) can be selectively decarboxylated to yield the target molecule.[5][6] Another approach involves the oxidation of 4-methyl-2-pyridone.[7] The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.

Q3: Can the reaction be scaled up for industrial production?

The one-pot synthesis has been successfully performed on a 100g scale.[2] For industrial-scale production, several factors need careful consideration:

  • Heat Management: The cyclization step is exothermic and requires efficient cooling to maintain the optimal temperature range.

  • Reagent Handling: The use of lithium hydride requires appropriate safety precautions for large-scale handling.

  • Product Isolation: Filtration and drying processes need to be optimized for large quantities of the final product.

  • Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., IR or Raman spectroscopy) can help track reaction progress and ensure consistency between batches.

Q4: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the formation of intermediates and the final product.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final 2-pyridone-4-carboxylic acid.[8]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups (e.g., carbonyls, N-H, O-H) in the product.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product.[4]

Q5: What are the safety considerations for this synthesis?

  • Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent is flammable and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Lithium Hydride and Lithium Methoxide: These are highly reactive and flammable solids. They react violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrochloric Acid: Corrosive. Use with appropriate PPE, including gloves and safety glasses.

IV. Experimental Protocols

Modified Temperature-Controlled Synthesis of 2-Pyridone-4-Carboxylic Acid [1][2]

  • Step 1: Vinylogous Amide Formation

    • In a suitable reaction vessel, combine methoxy acetoacetate and an excess of dimethylformamide dimethyl acetal (DMF-DMA).

    • Stir the mixture at ambient temperature overnight.

    • Remove the excess DMF-DMA under vacuum to obtain the crude intermediate.

  • Step 2: Secondary Amide Formation

    • Dissolve the crude intermediate from Step 1 in methanol.

    • Add aminoacetaldehyde dimethyl acetal to the solution and stir for 1 hour at room temperature.

    • Concentrate the mixture under reduced pressure to yield the secondary vinylogous amide.

  • Step 3: Cyclization

    • Dissolve the secondary vinylogous amide in methanol.

    • Add dimethyl oxalate to the solution.

    • Cool the mixture and add lithium methoxide portion-wise, maintaining the temperature at 30°C.

    • Stir the reaction mixture for an extended period to ensure complete cyclization to the pyridone bis-ester.

  • Step 4: Regioselective Hydrolysis and Isolation

    • Cool the reaction mixture to 0°C.

    • Add a solution of lithium hydroxide to perform the regioselective ester hydrolysis.

    • After the hydrolysis is complete, acidify the mixture with 2N HCl to precipitate the product.

    • Collect the solid by filtration.

    • Recrystallize the crude product from isopropanol to obtain pure 2-pyridone-4-carboxylic acid.

V. Visualization of Key Relationships

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Solutions LowYield Low Overall Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction TempControl Poor Temperature Control LowYield->TempControl WorkupLoss Product Loss During Workup LowYield->WorkupLoss OptimizeConditions Optimize Reaction Conditions (Time, Temp, Reagents) IncompleteReaction->OptimizeConditions TempControl->OptimizeConditions RefineWorkup Refine Workup & Purification WorkupLoss->RefineWorkup PurityIssue Impurity Detected (e.g., Bis-acid) NonSelectiveHydrolysis Non-Regioselective Hydrolysis PurityIssue->NonSelectiveHydrolysis IncompleteCyclization Incomplete Cyclization PurityIssue->IncompleteCyclization NonSelectiveHydrolysis->OptimizeConditions NonSelectiveHydrolysis->RefineWorkup IncompleteCyclization->OptimizeConditions AlternativeRoute Consider Alternative Synthetic Route

Caption: Logical relationship between common problems and their general solutions.

VI. References

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. American Chemical Society. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO. [Link]

  • Synthesis of 2-pyridones. University of Bristol. [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Publications. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. [Link]

  • Synthetic route for obtaining pyridone-derived carboxylic acids. ResearchGate. [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]

Sources

Optimization

Technical Support Center: Pyridone Carboxylic Acid (PCA) Solubility

Ticket System: Open Issues & Resolution Protocols Status: Active Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Subject: Overcoming Thermodynamic Solubility Barriers in Quinolone Scaffolds Welcome to the P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Issues & Resolution Protocols

Status: Active Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Subject: Overcoming Thermodynamic Solubility Barriers in Quinolone Scaffolds

Welcome to the PCA Technical Support Hub

You are likely here because your Pyridone Carboxylic Acid (PCA) derivative—likely a quinolone or fluoroquinolone antibiotic candidate—is precipitating in your bioassay buffers or failing dissolution testing.

The Root Cause: PCAs are "brick dust" molecules. They possess high crystal lattice energy due to


-

stacking and exhibit zwitterionic behavior that creates a "solubility valley" at physiological pH.

Below are the four most common "Tickets" (issues) we see in the lab, accompanied by self-validating protocols to resolve them.

Ticket #001: The "U-Shape" Trap (pH-Dependent Precipitation)

User Issue: "My compound dissolves in 0.1N HCl, but precipitates immediately when I adjust to pH 7.4 for cell assays."

Technical Diagnosis: You have hit the Isoelectric Point (pI) . PCAs contain a basic amine (piperazine/pyrrolidine) and an acidic carboxyl group.

  • Acidic pH (< pKa1 ~6.0): The molecule is cationic (soluble).

  • Basic pH (> pKa2 ~8.8): The molecule is anionic (soluble).

  • Neutral pH (6.0–8.0): The molecule is a Zwitterion (net neutral charge). This is the point of minimum thermodynamic solubility.

Resolution Protocol: The "Solubility U-Curve" Profiling Do not guess the pH. You must map the solubility profile to find the "safe zones."

Step-by-Step Workflow:

  • Preparation: Prepare supersaturated solutions of your PCA in buffers ranging from pH 2.0 to 10.0 (0.5 pH increments).

  • Equilibration: Shake for 24 hours at 25°C.

  • Filtration: Filter using 0.45 µm PVDF (avoid nylon, which binds PCAs).

  • Assay: Quantify via HPLC.

  • Data Plotting: Plot Solubility (

    
    ) vs. pH.
    

Decision Logic (Graphviz Diagram):

pH_Strategy Start Start: PCA Solubility Issue Check_pKa Determine pKa1 (Acid) & pKa2 (Base) Start->Check_pKa Calc_pI Calculate pI = (pKa1 + pKa2) / 2 Check_pKa->Calc_pI Decision Target pH relative to pI? Calc_pI->Decision At_pI Target pH ≈ pI (Zwitterion) Risk: HIGH Decision->At_pI Neutral pH Below_pI Target pH < pKa1 (Cationic) Solubility: High Decision->Below_pI Acidic Above_pI Target pH > pKa2 (Anionic) Solubility: High Decision->Above_pI Basic Strategy_Cosolvent Strategy: Cosolvents/Surfactants (PEG400 / Polysorbate 80) At_pI->Strategy_Cosolvent Strategy_Salt Strategy: Salt Selection (Mesylate/Hydrochloride) Below_pI->Strategy_Salt Above_pI->Strategy_Salt

Figure 1: Decision matrix for pH-dependent solubility strategies based on the zwitterionic nature of PCAs.

Ticket #002: The "Hidden Precipitant" (Metal Chelation)

User Issue: "My solubility is erratic. It works in phosphate buffer but fails in Krebs-Ringer buffer."

Technical Diagnosis: PCAs are potent chelators. The 4-oxo and 3-carboxylic acid groups form stable, insoluble complexes with divalent (


, 

) and trivalent (

,

) cations [1]. If your buffer contains magnesium or calcium (common in biological media), you are likely precipitating a drug-metal chelate, not the free drug.

Resolution Protocol: Chelation Mitigation

ParameterRecommendationMechanism
Buffer Selection Avoid Krebs-Ringer or standard PBS if possible initially. Use Tris or HEPES.Eliminates background metal ions.
Additives Add EDTA (0.01% - 0.05%) to the buffer.EDTA has a higher affinity for

than the PCA, preventing chelate precipitation [2].
Stoichiometry Check Metal:Drug ratio.1:2 or 1:3 (Metal:Drug) complexes are often less soluble than 1:1 complexes.
Ticket #003: Solid-State Engineering (Amorphous Dispersions)[1]

User Issue: "I need high dosage for tox studies, but pH adjustment isn't enough. The crystal lattice is too stable."

Technical Diagnosis: When thermodynamic solubility is limited by high lattice energy (melting point > 200°C), you must break the crystal structure. Creating an Amorphous Solid Dispersion (ASD) generates a "spring and parachute" effect: the amorphous form dissolves rapidly (spring), and a polymer prevents recrystallization (parachute) [3].

Resolution Protocol: Hot Melt Extrusion (HME) HME is superior to spray drying for PCAs because it avoids the massive solvent volumes required for these poorly soluble drugs.

HME Workflow for PCAs:

  • Polymer Selection: Use PVP-VA64 or HPMCAS (HPMCAS provides pH-dependent release, protecting the drug from gastric precipitation).

  • Drug Load: Aim for 20-30% w/w.

  • Temperature: Set extrusion temperature

    
    . Ensure 
    
    
    
    to dissolve the drug in the polymer melt rather than melting it [4].

Visualizing the HME Process:

HME_Process cluster_params Critical Process Parameters (CPPs) Input Crystalline PCA + Polymer (PVP-VA64) Feeder Gravimetric Feeder Input->Feeder Barrel Twin Screw Extruder (Shear + Heat) Feeder->Barrel Die Die Discharge (Amorphous Melt) Barrel->Die Temp Temp: 180-200°C Barrel->Temp Cooling Chill Roll/Conveyor (Solidification) Die->Cooling Milling Milling -> Powder Cooling->Milling Screw Screw Speed: 200 RPM

Figure 2: Hot Melt Extrusion (HME) workflow for converting crystalline PCAs into soluble amorphous dispersions.

Ticket #004: Molecular Shielding (Cyclodextrins)

User Issue: "I cannot use organic solvents or harsh pH for my IV formulation."

Technical Diagnosis: When pH modification is unsafe (e.g., IV injection site irritation) and cosolvents cause hemolysis, Cyclodextrin (CD) complexation is the gold standard. The hydrophobic PCA guest fits into the CD cavity, while the hydrophilic exterior ensures water solubility.

Resolution Protocol: Phase Solubility Study Do not just mix them. You must prove the complex forms.

  • Selection: Use HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) or SBE-
    
    
    
    -CD
    (Sulfobutyl ether). Avoid native
    
    
    -CD due to renal toxicity risks.
  • Method (Higuchi-Connors):

    • Add excess PCA to vials containing increasing concentrations of CD (0 to 100 mM).

    • Shake for 48h. Filter and analyze.

  • Calculation: Calculate the Stability Constant (

    
    ) using the slope of the Phase Solubility Diagram:
    
    
    
    
    Target
    
    
    between 100 and 1000
    
    
    for optimal stability and release.
Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve my PCA for animal studies? A: Technically yes, but biologically risky. DMSO can cause artifacts in cell signaling and local toxicity in vivo. For PCAs, we recommend PEG400 (up to 30%) or Propylene Glycol as safer cosolvents if pH adjustment fails.

Q: Why does my PCA gel when I form the Sodium salt? A: Sodium salts of PCAs are often highly hygroscopic and can form "sticky" hydrates. If the Na-salt is unmanageable, try the Mesylate or Tosylate salt forms, which often have better crystallinity and handling properties while maintaining solubility [5].

Q: Does light affect solubility testing? A: Indirectly. PCAs (fluoroquinolones) are photodegradable. If your solution turns yellow/brown during a 24h solubility test, you are measuring degradation products, not the parent drug. Always wrap vials in aluminum foil.

References
  • Seedher, N., & Agarwal, P. (2009). Effect of metal ions on the solubility of fluoroquinolones. International Journal of Pharmaceutics. Link

  • Stass, H., & Kubasch, K. (1999). Pharmacokinetics of ciprofloxacin in the presence of metal cations. Journal of Antimicrobial Chemotherapy. Link

  • Maniruzzaman, M., et al. (2012). A review of hot-melt extrusion: process technology to pharmaceutical products. ISRN Pharmaceutics. Link

  • Sarode, A. L., et al. (2013). Hot melt extrusion for amorphous solid dispersions: temperature matters. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Hydroxy-3-methylisonicotinic Acid by HPLC

Executive Summary & Molecule Profile[1] User Query: I need to purify 2-Hydroxy-3-methylisonicotinic acid (2H3M-INA). Standard C18 methods result in poor retention and peak tailing.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: I need to purify 2-Hydroxy-3-methylisonicotinic acid (2H3M-INA). Standard C18 methods result in poor retention and peak tailing. How do I optimize this?

Scientist's Analysis: The core challenge with 2-Hydroxy-3-methylisonicotinic acid lies in its structural duality. While named as a "hydroxy-pyridine," in aqueous solution, it predominantly exists as the 2-pyridone tautomer (lactam form). This significantly alters its polarity and basicity compared to standard pyridine derivatives.

  • Chemical Behavior: The molecule possesses an acidic carboxyl group (

    
    ) and an amide-like nitrogen (due to tautomerism), rendering it less basic than typical pyridines but highly polar.
    
  • Separation Strategy: Standard C18 columns often fail due to "phase collapse" in highly aqueous conditions required for retention. The recommended approach utilizes Polar-Embedded C18 or Mixed-Mode (Anion Exchange/RP) stationary phases to engage with the polar lactam ring while maintaining reverse-phase mechanisms.

Technical Q&A: Method Development

Q1: Why does my compound elute near the void volume (t0) on a standard C18 column?

A: This is a classic issue with hydrophilic pyridine derivatives. 2H3M-INA is highly polar. On a standard C18 column, the hydrophobic ligands (alkyl chains) collapse when the aqueous content of the mobile phase exceeds 95%, preventing interaction with your analyte. The Fix:

  • Switch Column Chemistry: Use an AQ-C18 (Aqueous C18) or a Polar-Embedded group column (e.g., Amide-C18). These phases prevent pore dewetting in 100% aqueous conditions.

  • Ion Suppression: Ensure your mobile phase pH is below 2.5 . At this pH, the carboxylic acid is protonated (neutral), significantly increasing hydrophobicity and retention on RP columns.

Q2: I see severe peak tailing. Is this due to silanol interactions?

A: While common with pyridines, for 2-hydroxy derivatives, tailing is often due to metal chelation or tautomeric equilibrium rather than just silanol activity. The oxygen atoms in the 2-hydroxy and 4-carboxyl positions can form a "pincer" that chelates trace metals in your HPLC system. The Fix:

  • Add a Chelation Inhibitor: Add 0.1 mM EDTA to your aqueous mobile phase.

  • Passivate System: Flush the LC system with 20% Phosphoric acid overnight (remove column first!) to strip iron ions from stainless steel paths.

  • Buffer Choice: Use Phosphate buffer instead of Formic acid; phosphate competes for metal binding sites and masks silanols.

Q3: Can I use Ion-Pairing Reagents?

A: Yes, but proceed with caution.

  • Cationic Ion-Pairing: Not recommended. The nitrogen is part of a lactam ring and is not positively charged at typical pH.

  • Anion Pairing: If you must use a standard C18, adding Ion-Pair Reagent (e.g., Tetrabutylammonium hydrogen sulfate - TBAHS) at pH 7.0 can retain the deprotonated carboxylate. However, this makes the method incompatible with Mass Spectrometry (MS).

Validated Experimental Protocol

Method A: Analytical Purity Check (RP-HPLC)

Best for routine purity checks and reaction monitoring.

ParameterSpecification
Column Waters XSelect HSS T3 or Agilent ZORBAX SB-Aq (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 295 nm (Targeting the pyridone chromophore)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 98 2 Loading
2.0 98 2 Isocratic Hold
12.0 70 30 Elution Gradient
15.0 5 95 Wash
15.1 98 2 Re-equilibration

| 20.0 | 98 | 2 | End |

Method B: Semi-Preparative Purification

Designed for isolating 10-100 mg of material.

  • Sample Prep: Dissolve crude solid in 95:5 Water:MeOH. Filter through 0.22 µm PTFE filter. Do not use pure MeOH for dissolution as it may precipitate buffer salts upon injection.

  • Scale-Up Factor: If moving from 4.6mm ID to 19mm ID column, increase flow rate from 1 mL/min to 17 mL/min .

  • Fraction Collection: Trigger based on UV threshold (Slope > 1.0 mV/s).

  • Post-Processing: Lyophilize fractions immediately. Do not use rotary evaporation at high heat (>40°C) to avoid decarboxylation.

Troubleshooting Decision Tree

Troubleshooting Start Start: HPLC Issue IssueType Identify Problem Start->IssueType NoRetention No Retention (t ~ t0) IssueType->NoRetention Tailing Peak Tailing (As > 1.5) IssueType->Tailing SplitPeak Split / Broad Peaks IssueType->SplitPeak Check_MobilePhase Is Mobile Phase >95% Water? NoRetention->Check_MobilePhase Soln_Tailing 1. Add 0.1% TFA or Phosphate 2. Add EDTA (Metal Chelation) Tailing->Soln_Tailing Soln_Split 1. Sample Solvent Mismatch? (Dissolve in Mobile Phase) 2. Tautomer Separation (Increase Temp to 40°C) SplitPeak->Soln_Split Soln_Retention 1. Check pH < 2.5 2. Switch to AQ-C18 Column Check_MobilePhase->Soln_Retention Yes

Figure 1: Diagnostic workflow for resolving common HPLC anomalies with pyridine carboxylic acids.

Mechanistic Workflow: Purification Logic

Workflow Crude Crude Mixture (2H3M-INA + Isomers) Interaction Column Interaction (Hydrophobic + H-Bonding) Crude->Interaction Injection Conditioning Mobile Phase Prep pH 2.5 (Protonation) Conditioning->Interaction Equilibration Separation Gradient Elution (Polarity Discrimination) Interaction->Separation Detection UV Detection (295 nm) Separation->Detection Recovery Fraction Collection & Lyophilization Detection->Recovery

Figure 2: Step-by-step purification logic flow, emphasizing the critical protonation step.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70481, 2-Hydroxy-3-methylpyridine. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Acidity in DMSO and Water. Organic Chemistry Data. Retrieved from [Link]

Optimization

handling moisture sensitivity of isonicotinic acid intermediates

Technical Support Center: Handling Moisture-Sensitive Isonicotinic Acid Intermediates Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Isonicotinic Acid Intermediates

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Best Practices for Isonicotinoyl Chloride and Related Electrophiles

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. If you are here, you are likely facing yield losses, inexplicable "sticky" solids, or failed couplings involving isonicotinic acid derivatives—specifically Isonicotinoyl Chloride Hydrochloride .

The Core Challenge: Unlike benzene derivatives (e.g., benzoyl chloride), pyridine-based acid chlorides possess a basic nitrogen atom. This creates a dual threat:

  • Hygroscopicity: The pyridine ring readily forms hydrogen bonds with atmospheric moisture, accelerating hydrolysis.

  • Self-Reactivity: In its free base form, the pyridine nitrogen is nucleophilic enough to attack the carbonyl of another molecule, leading to polymerization or self-quaternization.

This guide treats these intermediates not just as chemicals, but as unstable systems that require rigorous "dry chain" management.

Module 1: Storage & Preparation (Pre-Reaction)

FAQ 1: Why is my Isonicotinoyl Chloride Hydrochloride turning into a paste?

Diagnosis: Hydrolysis has occurred. Mechanism: Upon exposure to moisture, the acid chloride reverts to isonicotinic acid and releases HCl gas. The "paste" is a mixture of isonicotinic acid, the remaining starting material, and trapped HCl/water.

The degradation pathway:



Corrective Protocol (The "Dry Chain"):

  • Storage: Store the commercial hydrochloride salt at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Use parafilm-sealed amber glass. Do not rely on original plastic caps once opened.

  • Desiccation: Store the secondary container inside a desiccator with active

    
     or indicating silica gel.
    
FAQ 2: Can I isolate the free base of Isonicotinoyl Chloride?

Critical Warning: NO. Attempting to isolate the free base (by neutralizing the HCl salt and evaporating) usually leads to a black tar. The free pyridine nitrogen attacks the acyl chloride of a neighboring molecule.

  • Rule: Always generate the free base in situ using a non-nucleophilic base (e.g., DIPEA, Et3N) in the presence of your nucleophile.

Module 2: Reaction Execution (In-Situ)

Workflow: Anhydrous Coupling (Schotten-Baumann Type)

This workflow minimizes moisture exposure during the critical activation phase.

G Start Start: Isonicotinoyl Chloride HCl Solvent Solvent Choice: Anhydrous DCM or THF (Dried over mol sieves) Start->Solvent Suspension Form Suspension (Reagent is insoluble in DCM) Solvent->Suspension BaseAdd Add Base (DIPEA/TEA) (3.0 - 3.5 equivalents) Suspension->BaseAdd 0°C under Ar FreeBase In-Situ Free Base Generation (Transient Species) BaseAdd->FreeBase Rapid Stirring Nucleophile Add Nucleophile Immediately (Amine/Alcohol) FreeBase->Nucleophile < 5 mins delay Product Product Formation Nucleophile->Product

Figure 1: Critical path for coupling isonicotinoyl chloride HCl. Note the "Transient Species" step—speed is vital here.

FAQ 3: I see a heavy white precipitate immediately after adding base. Is my reaction dead?

Diagnosis: Likely normal operation. Explanation:

  • Scenario A (Good): You added Triethylamine (TEA) or DIPEA. The precipitate is Triethylamine Hydrochloride . This confirms the base is scavenging the HCl from the starting material.

  • Scenario B (Bad): You added no base, or the solvent is wet. The precipitate could be Isonicotinic Acid (from hydrolysis).

The "Solubility Check" (Self-Validating Step): Take a small aliquot of the suspension and add water.

  • If the solid dissolves instantly

    
     It is likely amine salt (Reaction is proceeding).
    
  • If the solid remains insoluble (at neutral pH)

    
     It is likely isonicotinic acid (Hydrolysis occurred).
    

Module 3: Troubleshooting Specific Failures

Data Table: Solvent Compatibility & Water Limits

Reference data for optimizing reaction conditions.

SolventRecommended GradeMax Water Content (KF)Notes
Dichloromethane (DCM) Anhydrous, Amylene stabilized< 50 ppmBest for solubility of the final product. The HCl salt of starting material will remain suspended.
Tetrahydrofuran (THF) Anhydrous, Inhibitor-free< 50 ppmGood for ether-soluble nucleophiles. Avoid if strong Lewis acids are present (polymerization risk).
DMF Anhydrous< 100 ppmUse with Caution. Can accelerate hydrolysis if wet. Difficult to remove during workup.
Water/Biphasic N/AN/AAvoid. Unlike benzoyl chloride, isonicotinoyl chloride hydrolyzes too fast for biphasic Schotten-Baumann.
FAQ 4: My yield is 40%, and I have 50% starting acid. What happened?

Root Cause: "Competitive Hydrolysis." Even with anhydrous solvents, moisture can enter via:

  • Hygroscopic Base: Old bottles of TEA/DIPEA are often wet. Dry your amine bases over KOH pellets.

  • Glassware: Flame-dried glassware is mandatory.

Recovery Protocol (Purification): Since isonicotinic acid is amphoteric (soluble in acid and base, insoluble at isoelectric point pH ~3-4), you can separate it from your amide product:

  • Dissolve crude mixture in DCM.

  • Wash with saturated

    
      (removes HCl salts and some acid).
    
  • If product is stable, wash with dilute citric acid (removes unreacted amine base).

  • Critical Step: If isonicotinic acid remains, extract the organic layer with 0.1 M NaOH . The acid deprotonates to the carboxylate and moves to the aqueous layer.

Module 4: Emergency & Safety

Hazard: Hydrolysis of isonicotinoyl chloride releases Hydrogen Chloride (HCl) gas immediately. Symptom: "Smoking" bottle or sharp, stinging odor.

Emergency Neutralization Guide: Do not dump directly into the sink.

  • Prepare Quench: 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution in a beaker.
    
  • Dilute: Dilute the acid chloride in a secondary solvent (e.g., acetone) if possible.

  • Add: Slowly add the solution to the base. Expect vigorous bubbling (

    
    ).
    

References

  • Solubility & Physical Properties

    • PubChem. "Isonicotinoyl chloride hydrochloride."[1][2][3][4] National Library of Medicine. Accessed 2024.[5] Link

  • Reaction Mechanisms & Pyridine Chemistry: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley-Blackwell. (Standard text for pyridine reactivity and N-oxide/chloride behavior).
  • Synthesis of Isoniazid & Impurities

    • Sriram, D., et al.[6] "Isonicotinic Acid Hydrazide Derivatives Synthesis." Scribd / Journal of Chemical & Engineering Data. Link

  • Handling Moisture Sensitive Reagents

    • BenchChem.[7] "Navigating the Challenges of a Moisture-Sensitive Reagent." Link

  • Safety & Quenching

    • Yufeng Guide. "How to Quench Acid Chlorides? 5 Key Methods for Safe Handling." Link

Sources

Troubleshooting

Technical Support Center: Pyridine Synthesis &amp; Decarboxylation Control

Current Status: Operational Topic: Optimizing & Controlling Decarboxylation in Pyridine Synthesis Audience: Medicinal Chemists, Process Engineers Introduction: The Dual Nature of Decarboxylation Welcome to the Pyridine S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimizing & Controlling Decarboxylation in Pyridine Synthesis Audience: Medicinal Chemists, Process Engineers

Introduction: The Dual Nature of Decarboxylation

Welcome to the Pyridine Synthesis Technical Support Center. In pyridine chemistry, decarboxylation is a double-edged sword. It manifests in two distinct forms:[1][2][3][4]

  • The "Side Reaction" (Unwanted): Premature loss of carboxyl/ester groups during Hantzsch ester aromatization or thermal processing.

  • The "Tool" (Intended): Radical decarboxylative alkylation (Minisci type) or cross-coupling used to functionalize the pyridine ring.

This guide provides protocols to suppress Type 1 and optimize Type 2.

Module 1: Preventing Unwanted Decarboxylation (Hantzsch Synthesis)

The Issue

During the synthesis of pyridines via the Hantzsch 1,4-dihydropyridine (DHP) route, the final step requires oxidation (aromatization).[5][6][7] Harsh oxidative conditions (HNO₃, KMnO₄) often lead to oxidative dealkylation or decarboxylation of the ester groups at positions 3 and 5, particularly if the C4 substituent is a secondary alkyl or benzyl group.

Mechanism of Failure

When the C4 substituent is a secondary alkyl or benzyl group, strong oxidants can attack the C4-H bond, leading to the expulsion of the substituent (dealkylation) rather than the desired removal of N-H/C4-H protons (dehydrogenation).

Troubleshooting Protocol: Selecting the Right Oxidant

Step 1: Analyze your C4 Substituent.

  • Aryl / Primary Alkyl: Stable. Standard oxidants acceptable.

  • Secondary Alkyl / Benzyl: Unstable. High risk of substituent loss.

Step 2: Oxidant Selection Matrix.

Oxidant SystemReactivity ProfileRecommended ForProtocol Note
HNO₃ / CrO₃ AggressiveC4-Aryl / C4-H onlyAvoid for sensitive C4-alkyls. Causes nitration side reactions.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Mild, H-TransferC4-Benzyl / Secondary AlkylStoichiometric. Run in Dichloromethane at RT.
I₂ / MeOH Mild, ChemoselectiveUniversal Standard Tolerates acid-sensitive groups. High yield.
Elemental Sulfur Thermal DehydrogenationHigh-stability substratesRequires high T (>150°C). Green but slow.
Recommended Protocol: Iodine-Mediated Aromatization

Use this for sensitive substrates to prevent side-reaction decarboxylation.

  • Dissolution: Dissolve 1,4-DHP (1 mmol) in Methanol (5 mL).

  • Addition: Add Iodine (I₂, 2 mmol). Optional: Add K₂CO₃ (2 mmol) to buffer acidity.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (DHP is fluorescent; Pyridine is UV active).

  • Quench: Cool to RT. Add 10% Na₂S₂O₃ (aq) to remove excess iodine.

  • Extraction: Extract with EtOAc. The ester groups at C3/C5 will remain intact.

Module 2: Optimizing Intended Decarboxylation (Minisci-Type)

The Issue

Modern drug discovery uses decarboxylative alkylation (Minisci reaction) to append alkyl groups to the pyridine ring using carboxylic acids as radical precursors. The common "side reactions" here are low yield due to radical recombination and poor regioselectivity (C2 vs C4 mixtures).[8]

Visualizing the Pathway

The following diagram illustrates the optimization logic for a Silver-Catalyzed Decarboxylative Alkylation.

MinisciOptimization Start Start: Pyridine + R-COOH Acid Add Acid (TFA or H2SO4) Start->Acid Essential Step Activation Protonated Pyridinium Formed Acid->Activation Lowers LUMO Attack Nucleophilic Radical Attack Activation->Attack RadicalGen Radical Generation (AgNO3 + Persulfate) RadicalGen->Attack R-COO• -> R• + CO2 Opt1 Optimization: Use Biphasic Solvent (DCM/H2O) to suppress polysubstitution RadicalGen->Opt1 Selectivity Regioselectivity Check Attack->Selectivity C2_Product C2-Alkylated (Thermodynamic) Selectivity->C2_Product Standard Conditions C4_Product C4-Alkylated (Kinetic/Blocked) Selectivity->C4_Product Bulky Solvent / Blocking Group

Caption: Workflow for optimizing Minisci decarboxylative coupling. Acidification is critical to activate the pyridine ring for radical attack.

Optimization Guide: Improving Yield & Selectivity

1. Controlling Polysubstitution (The "Over-Reaction")

  • Problem: The product (alkyl-pyridine) is more electron-rich than the starting material, making it more reactive to further radical attack.

  • Solution: Use a biphasic solvent system (e.g., Water/DCM or Water/Chlorobenzene). The protonated starting material stays in the aqueous phase (reacting), while the neutral alkylated product migrates to the organic phase (protected).

2. Enhancing C4 Selectivity

  • Standard Minisci: Favors C2 position.

  • Optimization: To force C4 decarboxylative alkylation, use Baran’s Blocking Strategy .[9]

    • Reagent: Pre-functionalize pyridine with a bulky group or use specific steric directing groups if applicable.

    • Modern Approach:[7] Use bulky carboxylic acid precursors or specific photocatalysts that favor the C4 position due to steric hindrance at C2.

3. The Ag/Persulfate Protocol (Standardized)

  • Substrate: Pyridine (1 equiv), Carboxylic Acid (2 equiv).[9]

  • Catalyst: AgNO₃ (0.1–0.2 equiv).

  • Oxidant: (NH₄)₂S₂O₈ (2 equiv).[9]

  • Acid: TFA (1 equiv) or H₂SO₄.

  • Temp: 50–70°C.

  • Note: Ensure efficient stirring if using biphasic conditions.

Module 3: Thermal Instability (The Hammick Effect)

The Issue

Researchers attempting to synthesize Pyridine-2-carboxylic acid (Picolinic acid) derivatives often encounter spontaneous decarboxylation upon heating.[10][11] This is known as the Hammick Reaction .[10]

Mechanistic Insight

Unlike 3- or 4-carboxylic acids, the 2-isomer forms a zwitterionic intermediate (ylide) stabilized by the adjacent nitrogen.[12] This lowers the activation energy for CO₂ loss.

Stability Hierarchy:

  • Most Stable: Pyridine-4-COOH (Isonicotinic) & Pyridine-3-COOH (Nicotinic).

  • Unstable: Pyridine-2-COOH (Picolinic) -> Decarboxylates >150°C (or lower in presence of electrophiles).

Troubleshooting Guide
ObservationCauseCorrective Action
Loss of 2-COOH during workup Thermal Hammick reactionPerform solvent evaporation < 40°C under vacuum. Avoid high-boiling solvents (DMSO/DMF) that require heat to remove.
Decarboxylation during ester hydrolysis Zwitterion formationDo not reflux Picolinic esters in neutral/acidic media for long periods. Use Basic Hydrolysis (LiOH/THF) at RT. The carboxylate anion is more stable than the zwitterion.
Intended Hammick Reaction Fails Trapping agent missingIf trying to utilize this side reaction to form carbinols, ensure an excess of aldehyde (electrophile) is present to trap the ylide intermediate immediately.

FAQ: Frequently Asked Questions

Q: I am seeing a "de-esterification" during my Hantzsch oxidation, but I used HNO3. Why? A: Nitric acid is a strong acid and oxidant. It likely caused acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation of the resulting beta-keto acid. Switch to DDQ or Iodine/MeOH (neutral/mildly basic) to preserve the ester groups.

Q: Can I perform Minisci decarboxylation without Silver (Ag)? A: Yes. Recent "metal-free" protocols use photoredox catalysis (e.g., Eosin Y, Blue LEDs) or thermal activation with peroxides. However, Ag-catalyzed methods remain the most robust for diverse carboxylic acid scopes.

Q: My 2-picolinic acid is turning into a dark oil during drying. A: You are likely seeing polymerization or decomposition initiated by decarboxylation. Store 2-picolinic acids as HCl salts or Ethyl Esters ; they are significantly more stable than the free zwitterionic acid.

References

  • Hantzsch Dihydropyridine Synthesis & Aromatization

    • Mechanism & Oxidants: Memarian, H. R., et al. "Aromatization of Hantzsch 1,4-dihydropyridines using mild oxidants." Journal of the Chinese Chemical Society, 2005.[7]

    • Microwave Methods: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." PMC, 2010.

  • Minisci Decarboxylative Alkylation

    • Regioselectivity (Baran): Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[9] Journal of the American Chemical Society, 2021.[9]

    • General Review: Duncton, M. A. J. "Minisci reactions: Versatile tools for the functionalization of heterocycles." Med. Chem. Commun., 2011.
  • Thermal Decarboxylation (Hammick)

    • Kinetics: Dunn, G. E., et al. "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids." Canadian Journal of Chemistry, 1979.

    • General Reaction: "Hammick Reaction."[4][10][12] Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 2-Hydroxy-3-methylisonicotinic Acid

Executive Summary 2-Hydroxy-3-methylisonicotinic acid (CAS: 197063-49-1) is a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its structural integrity is def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-3-methylisonicotinic acid (CAS: 197063-49-1) is a critical heterocyclic scaffold often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its structural integrity is defined by the specific regiochemistry of the methyl and hydroxyl groups on the pyridine ring.

This guide provides an objective technical comparison of the 1H NMR spectral profile of 2-Hydroxy-3-methylisonicotinic acid against its most common regioisomers and synthetic precursors. Unlike simple spectral listings, this document focuses on the diagnostic signals required to validate regiochemistry and tautomeric state, ensuring downstream synthetic success.

Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the species present in solution. 2-hydroxypyridines exhibit lactam-lactim tautomerism.

  • Solid State & Polar Solvents (DMSO-d6, MeOH-d4): The equilibrium heavily favors the 2-pyridone (lactam) tautomer.

  • Non-polar Solvents (CDCl3): The 2-hydroxypyridine (lactim) form may be observable, though solubility is often poor.

Experimental Recommendation: All comparative data in this guide utilizes DMSO-d6 . This solvent stabilizes the lactam form, sharpens the NH signal, and ensures solubility of the carboxylic acid moiety.

Spectral Profile: Target vs. Alternatives

The following table contrasts the 1H NMR profile of the target compound against its primary regioisomer (2-Hydroxy-5-methylisonicotinic acid) and its precursor (3-Methylisonicotinic acid).

Table 1: Comparative Chemical Shift Data (DMSO-d6, 400 MHz)
FeatureTarget: 2-Hydroxy-3-methylisonicotinic acidIsomer: 2-Hydroxy-5-methylisonicotinic acidPrecursor: 3-Methylisonicotinic acid
Core Structure 3-methyl-2-pyridone5-methyl-2-pyridonePyridine (Aromatic)
NH / OH ~11.8 ppm (br s, NH) ~11.5 ppm (br s, NH)N/A (No NH)
Aromatic H6 ~7.45 ppm (d, J = 6.5 Hz) ~7.30 ppm (s )~8.55 ppm (d)
Aromatic H5/H3 ~6.50 ppm (d, J = 6.5 Hz) ~7.60 ppm (s )~7.65 ppm (d)
Coupling Pattern Ortho-coupling (AX system) Para-position (Singlets) Ortho-coupling
Methyl Group ~2.05 ppm (s) ~2.10 ppm (s)~2.35 ppm (s)
COOH Proton ~13.0 - 14.0 ppm (v br)~13.0 - 14.0 ppm (v br)~13.5 ppm (v br)
Key Diagnostic Indicators
  • The Ortho-Coupling Signature (The "Fingerprint"):

    • Target: The protons at positions 5 and 6 are adjacent. This results in two doublets with a coupling constant (J) of approximately 6-7 Hz .

    • Isomer (5-Methyl): The protons are at positions 3 and 6, separated by substituents. They appear as two distinct singlets . This is the definitive test for regiochemistry.

  • Methyl Shift Shielding:

    • In the target, the methyl group at C3 is flanked by a carbonyl (C2) and a carboxylic acid (C4). The electron-withdrawing nature of the carbonyl slightly shields the methyl group (~2.05 ppm) compared to the fully aromatic precursor (~2.35 ppm).

Experimental Methodology: Self-Validating Protocol

To ensure reproducible data that matches the theoretical values above, follow this "Self-Validating" protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).

  • Sample: ~5-10 mg of dry solid.

Step-by-Step Workflow:

  • Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours. Rationale: Residual water exchanges with NH/COOH protons, broadening them into the baseline.

  • Dissolution: Dissolve 10 mg in 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds . Rationale: Carboxylic acid and quaternary carbons require longer relaxation times for accurate integration.

    • Scans: 16 (minimum).

  • Validation Check:

    • Check the integral of the Methyl group (set to 3.00).

    • Verify the integral of the aromatic region (should sum to 2.00).

    • Critical: If the aromatic signals are broad, add 1 drop of D2O. The NH and COOH signals will disappear, but the aromatic doublets will sharpen, confirming the coupling constants.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the structure of 2-Hydroxy-3-methylisonicotinic acid during synthesis.

StructuralValidation Start Crude Product Isolation SamplePrep Sample Prep: 10mg in DMSO-d6 Start->SamplePrep RunNMR Acquire 1H NMR (D1=5s) SamplePrep->RunNMR CheckNH Is NH signal visible (~11-12 ppm)? RunNMR->CheckNH CheckNH->SamplePrep No (Dry sample) TautomerCheck Confirm 2-Pyridone Form CheckNH->TautomerCheck Yes CheckCoupling Aromatic Region Analysis: Are signals Doublets or Singlets? TautomerCheck->CheckCoupling ResultSinglets Singlets Observed CheckCoupling->ResultSinglets Singlets ResultDoublets Doublets Observed (J ~6.5 Hz) CheckCoupling->ResultDoublets Doublets IdentifyIsomer Identification: 2-Hydroxy-5-methyl isomer ResultSinglets->IdentifyIsomer IdentifyTarget Identification: 2-Hydroxy-3-methyl target ResultDoublets->IdentifyTarget FinalQC Final QC: Check Methyl Integral (3H) IdentifyTarget->FinalQC

Figure 1: Structural verification workflow distinguishing the target compound from its regiochemical impurities.

References

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 70481, 2-Hydroxy-3-methylpyridine. Retrieved from [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Retrieved from [Link]

  • University of California, Irvine. (2023). 1H NMR Spectra of Methylpyridines. Retrieved from [Link]

  • ChemSynthesis. (2023). 3-hydroxy-2-methylisonicotinic acid Properties and Synthesis. Retrieved from [Link]

Comparative

HPLC Analysis Guide: 2-Hydroxy-3-methylisonicotinic Acid (HMIA)

The following guide details the HPLC analysis and retention characteristics of 2-Hydroxy-3-methylisonicotinic acid (HMIA) . Note on Data: As a specific degradation intermediate/metabolite, HMIA does not have a single "un...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC analysis and retention characteristics of 2-Hydroxy-3-methylisonicotinic acid (HMIA) .

Note on Data: As a specific degradation intermediate/metabolite, HMIA does not have a single "universal" retention time. Its retention is entirely dependent on the stationary phase and pH due to its zwitterionic nature. This guide provides experimentally grounded protocols and comparative retention data based on the physicochemical properties of hydroxypyridine carboxylic acids.

Executive Summary

2-Hydroxy-3-methylisonicotinic acid (HMIA) (CAS: 126798-27-4) is a highly polar, amphoteric pyridine derivative. It exists in equilibrium between its hydroxy-pyridine and pyridone tautomers.

  • Challenge: On standard C18 columns at neutral pH, HMIA exhibits negligible retention (

    
    ) and often co-elutes with the solvent front due to its high polarity and ionization.
    
  • Solution: Effective separation requires HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair RP-HPLC .

  • Target Retention:

    • Standard C18: ~1.5 – 2.0 min (Void Volume elution).

    • Ion-Pair C18: ~6.0 – 8.5 min.

    • HILIC (Amide): ~10.0 – 12.0 min.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6]

Understanding the molecule is the first step to successful separation.

PropertyValue / DescriptionChromatographic Impact
Structure Pyridine ring with -OH (pos 2), -CH3 (pos 3), -COOH (pos 4).Metal Chelation: The 2-hydroxy and 4-carboxyl groups can chelate trace metals in stainless steel, causing peak tailing.
pKa Values

(Carboxyl)

(Pyridine N/Enol)
pH Sensitivity: At pH 3-5, the molecule is zwitterionic. Retention changes drastically with pH.
Polarity High (LogP < 0)Reverse Phase: Poor interaction with C18 chains.

Comparative Methodologies

Method A: HILIC (Recommended for Metabolite Profiling)

Best for MS detection and separating HMIA from polar matrix components.

  • Column: Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm) or TSKgel Amide-80.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-8 min: 90%

      
       60% B
      
    • 8-10 min: 60% B

  • Flow Rate: 0.3 mL/min.

  • Detection: UV 260 nm or MS/MS (ESI+).

  • Expected Retention Time: 10.5 ± 0.5 min .

  • Mechanism: Partitioning into the water-enriched layer on the polar stationary phase.

Method B: Ion-Pair RP-HPLC (Robust QC Method)

Best for UV detection and routine purity checks.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Ion-Pairing Agent: Sodium Octanesulfonate (SOS) or Sodium Dodecyl Sulfate (SDS).

  • Mobile Phase:

    • Buffer: 20 mM Phosphate buffer (pH 2.5) + 5 mM SOS.

    • Solvent: Methanol (85:15 Buffer:MeOH).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Expected Retention Time: 7.2 ± 0.3 min .

  • Mechanism: The anionic surfactant (SOS) binds to the C18 surface, creating a dynamic ion-exchange surface that retains the positively charged (protonated) pyridine nitrogen of HMIA.

Method C: Standard C18 (The "Fail" Case)

Included for comparison to demonstrate why standard methods fail.

  • Column: Standard C18.[2]

  • Mobile Phase: 0.1% Formic Acid / ACN (95:5).

  • Result: HMIA elutes at ~1.8 min (near

    
    ), often as a split or tailing peak due to secondary silanol interactions and lack of hydrophobic retention.
    

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the correct HPLC mode for HMIA based on your lab's available equipment and detection needs.

HPLC_Decision_Tree Start Start: HMIA Analysis Check_Prop Analyze Properties: Polar, Zwitterionic, Amphoteric Start->Check_Prop Detection Select Detection Mode Check_Prop->Detection MS_Detect Mass Spec (MS) Detection->MS_Detect Volatile Buffers Required UV_Detect UV / PDA Detection->UV_Detect Non-volatile Salts OK HILIC Method A: HILIC (Amide Column) High Retention MS_Detect->HILIC Best Compatibility IonPair Method B: Ion-Pair RP (C18 + Sulfonate) Stable UV Baseline UV_Detect->IonPair Robustness MixedMode Method D: Mixed-Mode (C18 + Cation Exchange) Alternative UV_Detect->MixedMode Selectivity Result_MS Result: Rt ~10.5 min High Sensitivity HILIC->Result_MS Result_UV Result: Rt ~7.2 min Good Resolution IonPair->Result_UV MixedMode->Result_UV

Figure 1: Decision tree for selecting the optimal HPLC method for 2-Hydroxy-3-methylisonicotinic acid based on detection requirements.

Experimental Protocol: Determining Retention & Resolution

If you must validate the retention time in your specific facility, follow this self-validating protocol.

Reagents
  • Standard: 2-Hydroxy-3-methylisonicotinic acid (purity >97%).

  • Void Marker: Uracil (for RP) or Toluene (for HILIC).

  • Mobile Phase: HPLC-grade Acetonitrile and Water; Analytical grade buffer salts.

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg HMIA in 1 mL of Mobile Phase A (Water/Buffer). Do not dissolve in pure organic solvent as precipitation may occur upon injection.

  • Column Conditioning: Flush column with 20 column volumes of mobile phase.

  • Injection: Inject 5 µL of the standard.

  • Calculation: Calculate the Capacity Factor (

    
    ) to ensure true retention, not just void elution.
    
    
    
    
    Acceptance Criteria:
    
    
    (ensures separation from matrix effects).
Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing Metal chelation by 2-hydroxy/4-carboxyl groups.Add 0.1 mM EDTA to mobile phase or use a "PEEK-lined" column.
Split Peak Wrong diluent solvent strength.Dissolve sample in mobile phase starting conditions (high aqueous for RP, high organic for HILIC).
Drifting

pH instability affecting zwitterion state.Ensure buffer capacity is sufficient (use 20-50 mM buffer) and pH is adjusted precisely.

References

  • Vertex AI Search. (2025). HPLC method for CAS 126798-27-4 and Pyridinecarboxylic Acids. 3

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids (Isonicotinic, Nicotinic, Picolinic). Retrieved from sielc.com. (Demonstrates cation-exchange mixed-mode mechanisms for pyridine isomers).
  • Gawel, M., et al. (2024). "HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma." Scientific Reports. (Provides HILIC conditions for structurally similar Vitamin B6 metabolites).
  • PubChem. (2025).[4][5] Compound Summary: 2-Hydroxy-3-methylpyridine.[6] National Library of Medicine. (Used for pKa and structural property verification).[7][8]

Sources

Validation

Comparative Biological Activity Guide: 3-Methyl vs. 6-Methyl Isonicotinic Acid

This guide provides a technical comparison of the biological activities, structure-activity relationships (SAR), and experimental applications of 3-methylisonicotinic acid versus 6-methylisonicotinic acid (synonymous wit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the biological activities, structure-activity relationships (SAR), and experimental applications of 3-methylisonicotinic acid versus 6-methylisonicotinic acid (synonymous with 2-methylisonicotinic acid due to pyridine ring symmetry).

Executive Summary

The biological utility of methyl-substituted isonicotinic acid derivatives diverges sharply based on the position of the methyl group relative to the carboxylic acid (or hydrazide) functionality.

  • 6-Methyl (2-Methyl) Isonicotinic Acid: When derivatized to the hydrazide (an analog of Isoniazid), this isomer retains potent antimycobacterial activity comparable to the first-line tuberculosis drug Isoniazid (INH). The methyl group at the ortho-position to the nitrogen (and meta to the reaction center) does not sterically hinder the prodrug activation by the catalase-peroxidase enzyme KatG.

  • 3-Methyl Isonicotinic Acid: Substitution at the 3-position (ortho to the carboxylic acid) abolishes antimycobacterial activity in hydrazide derivatives. The steric bulk adjacent to the reaction center prevents the formation of the critical isonicotinoyl-NAD adduct required to inhibit InhA. Consequently, its primary value is as a structural scaffold in kinase inhibitors (e.g., LATS, HIV protease) rather than as a reactive warhead.

Chemical Structure & Physicochemical Profile[1][2][3][4]

Feature3-Methylisonicotinic Acid 6-Methylisonicotinic Acid (2-Methyl)
IUPAC Name 3-methylpyridine-4-carboxylic acid2-methylpyridine-4-carboxylic acid
Methyl Position Ortho to Carboxyl (C4); Meta to NitrogenOrtho to Nitrogen (C1); Meta to Carboxyl
Symmetry Unique position (3 and 5 are equivalent)Equivalent to 2-methyl (2 and 6 are equivalent)
Hydrazide MP ~124 °C~109 °C (Lower than INH ~171°C)
Steric Environment High steric hindrance at reaction center (C4)Low steric hindrance at reaction center (C4)
Key Biological Role Scaffold / Intermediate (Kinase Inhibitors)Anti-TB Agent / Prodrug (Isoniazid Analog)

Biological Activity: Mechanisms & Data[2][5][6][7][8][9]

A. Antimycobacterial Activity (Tuberculosis)

The most critical functional difference lies in the activity of their hydrazide derivatives against Mycobacterium tuberculosis (Mtb).[1][2]

  • Mechanism of Action: Isoniazid derivatives are prodrugs.[1][3][4] They must be activated by the mycobacterial enzyme KatG (catalase-peroxidase) to form an acyl radical.[5] This radical couples with NAD+ to form an INH-NAD adduct , which inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and killing the bacterium.

  • 6-Methyl Performance: The methyl group is distal to the hydrazide moiety. It allows the molecule to enter the KatG active site and undergo oxidation.

    • Experimental Data: 2-Methyl-INH displays an MIC of ~1.6 µM against Mtb H37Rv, which is equipotent to Isoniazid (MIC ~0.5–2.0 µM).

  • 3-Methyl Performance: The methyl group is adjacent to the hydrazide. This steric bulk prevents the necessary interaction with KatG or the subsequent coupling with NAD+.

    • Experimental Data: 3-Methyl-INH is inactive (MIC > 64 µg/mL) against Mtb.

B. Diagram: Activation Pathway & Steric Blockade

The following diagram illustrates why 6-methyl works and 3-methyl fails.

SAR_Pathway INH Isoniazid (INH) (Reference) KatG KatG Enzyme (Activation Step) INH->KatG SixMe 6-Methyl-INH (Meta-substitution) SixMe->KatG Tolerated ThreeMe 3-Methyl-INH (Ortho-substitution) Block STERIC BLOCK (No Activation) ThreeMe->Block Steric Hindrance Radical Acyl Radical Formation KatG->Radical NAD NAD+ Coupling Radical->NAD Adduct INH-NAD Adduct NAD->Adduct InhA InhA Inhibition (Target) Adduct->InhA Death Bacterial Death (Active) InhA->Death

Caption: Comparative activation pathway showing 6-methyl-INH successfully undergoing KatG activation, while 3-methyl-INH is blocked by steric hindrance.

C. Other Biological Applications
  • 3-Methylisonicotinic Acid:

    • LATS Inhibitors: Used as a building block for fusing bicyclic heteroaryl compounds targeting the Hippo signaling pathway.

    • HIV Protease Inhibitors: Serves as a pyridine scaffold for non-peptide inhibitors where the ring nitrogen provides hydrogen bond acceptance without requiring metabolic activation.

  • 6-Methylisonicotinic Acid:

    • WDR5 Inhibitors: The 2-methyl group provides a specific hydrophobic contact in the WIN-site of WDR5, improving binding affinity in epigenetic modulators.

Experimental Protocols

Protocol A: Synthesis of Hydrazide Derivatives

To evaluate biological activity, the acid is typically converted to the hydrazide.

  • Esterification:

    • Dissolve 10 mmol of the specific methylisonicotinic acid (3-Me or 6-Me) in 20 mL methanol.

    • Add 0.5 mL concentrated H₂SO₄ (catalyst).

    • Reflux for 6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Evaporate solvent, neutralize with NaHCO₃, and extract with dichloromethane to obtain the methyl ester.

  • Hydrazinolysis:

    • Dissolve the methyl ester (5 mmol) in 10 mL ethanol.

    • Add hydrazine hydrate (15 mmol, 3 eq) dropwise.

    • Reflux for 4–8 hours.

    • Cool to 0°C. The hydrazide product typically precipitates.

    • Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Validation: Check melting point (3-Me: ~124°C; 6-Me: ~109°C).

Protocol B: Antimycobacterial MIC Assay (Alamar Blue)

To compare the activity of 3-Me vs. 6-Me hydrazides.

  • Preparation:

    • Prepare stock solutions of 3-Me-INH, 6-Me-INH, and Isoniazid (Control) at 10 mg/mL in DMSO.

    • Dilute to 64 µg/mL in Middlebrook 7H9 broth supplemented with OADC.

  • Plate Setup:

    • Use a 96-well microplate.

    • Add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compounds to the first column (Column 2).

    • Perform serial two-fold dilutions across the plate (Columns 2–11).

    • Add 100 µL of M. tuberculosis H37Rv suspension (~10⁵ CFU/mL) to all test wells.

    • Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).

  • Incubation:

    • Incubate at 37°C for 5 days.

    • Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80 to one control well. If it turns pink (growth), add reagent to all wells.

    • Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.

    • MIC: The lowest concentration preventing the color change from blue to pink.

References

  • Reinvestigation of the structure-activity relationships of isoniazid. Journal of Tuberculosis, 2021.[2][6] Link

  • Synthesis and antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & Medicinal Chemistry Letters, 2005. Link

  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors. Journal of Medicinal Chemistry, 2016. Link

  • Comparisons of pKa and Log P values of some carboxylic and phosphonic acids. AAPS PharmSci, 2001.[7] Link

  • 3-Methyl-isonicotinic acid | CID 1502003. PubChem Compound Summary. Link

Sources

Comparative

Comparative Guide: Structural Dynamics and Analytical Methodologies for Substituted Isonicotinic Acids

Executive Summary Substituted isonicotinic acids (pyridine-4-carboxylic acid derivatives) represent a critical class of supramolecular reagents.[1] In drug development, they serve as the backbone for antitubercular agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted isonicotinic acids (pyridine-4-carboxylic acid derivatives) represent a critical class of supramolecular reagents.[1] In drug development, they serve as the backbone for antitubercular agents (e.g., Isoniazid) and as co-formers in pharmaceutical cocrystals to improve solubility. In materials science, they are studied for their ability to form robust hydrogen-bonded networks (synthons).[1][2]

This guide objectively compares the structural performance of these molecules—specifically how different substituents drive crystal packing efficiency—and the analytical methodologies required to validate them. Unlike standard organic acids, isonicotinic acids possess amphoteric character (basic pyridine nitrogen + acidic carboxyl group), leading to a competitive landscape between Head-to-Head (Acid-Acid) and Head-to-Tail (Acid-Pyridine) interactions.[1]

Comparative Methodology: Analytical Techniques

To accurately determine the structural landscape of substituted isonicotinic acids, researchers must choose between atomic-level resolution and bulk-phase representativeness. The following table contrasts the primary analytical "products" (methods).

Table 1: Comparative Efficacy of Structural Analysis Methods
FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic coordinates (XYZ), Bond lengths/angles.[1]Bulk phase purity, Polymorph fingerprinting.[1]Local chemical environment, amorphous content detection.[1]
Resolution Atomic Level (0.7–0.8 Å).[1] Gold standard for structure solution.Macro Level. Peaks indicate lattice planes (

-spacing), not discrete atoms.[1]
Molecular Level. Distinguishes protonation states (Salt vs. Cocrystal).[1]
Sample Requirement Single, high-quality crystal (

mm).
Polycrystalline powder (ground).[1]Bulk powder (non-destructive).[1]
Limitation Time-intensive; "cherry-picking" bias (one crystal may not represent the bulk).[1]Cannot easily solve de novo structures of complex organic solvates.Low sensitivity; requires large sample mass.[1]
Best For Ab initio structure determination and synthon analysis.[1]Quality Control (QC) and detecting phase impurities.Validating proton transfer (H-bond vs. Ionic).

Expert Insight: For isonicotinic acids, SCXRD is non-negotiable during the discovery phase because the proton location (on the carboxylic O vs. the pyridine N) dictates whether you have formed a neutral cocrystal or a zwitterionic salt—a distinction that radically alters bioavailability.

Structural Performance: Synthon Competition & Substituent Effects

The "performance" of an isonicotinic acid crystal is defined by the stability and reproducibility of its supramolecular synthons.

The Core Conflict: Homosynthon vs. Heterosynthon[3]
  • Alternative A (Homosynthon): The carboxylic acid dimer (

    
     motif).[1] Common in benzoic acids but less stable in isonicotinic acids due to the basic nitrogen.
    
  • Alternative B (Heterosynthon): The Acid-Pyridine interaction (O–H[1]···N). This "Head-to-Tail" chain is thermodynamically preferred in unsubstituted isonicotinic acid due to the high basicity of the pyridine ring (

    
    ).
    
Substituent Impact Data

Substituents at the 2- or 3-position alter this landscape by introducing steric hindrance or competing halogen bonds.

Substituent (R)Dominant MotifInteraction TypeInteraction Distance (Å)Stability Note
-H (Unsubstituted) Linear ChainsO–H···N (Heterosynthon)

High melting point; very stable chains.[1]
-Cl / -Br (Halogen) Herringbone / LayeredC–X[1]···O (Halogen Bond)

Halogen bonds often support the H-bond network, increasing mechanical flexibility.
-CH3 (Methyl) Dimer or Kinked ChainO–H[1]···O (Homosynthon)

Steric bulk at the 2-position can block the N-acceptor, forcing the formation of less stable acid dimers.

Experimental Protocol: Growth & Analysis

To achieve the SCXRD results described above, a rigorous protocol must be followed. Isonicotinic acids have poor solubility in non-polar solvents, requiring specific hydrothermal or slow-evaporation techniques.

Step-by-Step Workflow
  • Solvent Selection:

    • Primary: Water/Ethanol (1:[1]1) or Methanol/DMF.[1]

    • Reasoning: High polarity is needed to dissolve the zwitterionic forms often found in these acids.

  • Supersaturation Method (Slow Evaporation):

    • Dissolve 0.5 mmol of substituted isonicotinic acid in 10 mL solvent at 50°C.

    • Filter through a 0.45 µm PTFE filter (crucial to remove dust nucleation sites).[1]

    • Cover vial with parafilm, pierce 3-4 holes.[1]

    • Condition: Store at 4°C (refrigerator) to encourage slower growth and higher quality crystals compared to room temperature.[1]

  • Hydrothermal Alternative (For insoluble derivatives):

    • Place 0.5 mmol solid + 5 mL water in a Teflon-lined autoclave.[1]

    • Heat to 120°C for 24 hours; cool at a rate of 5°C/hour.

    • Result: Often yields denser, thermodynamically stable polymorphs.[1]

  • Validation (The "Self-Validating" Step):

    • Before X-ray, examine under Polarized Light Microscopy (PLM) .[1]

    • Pass Criteria: Sharp extinction (turns black/bright upon rotation) and well-defined edges.[1]

    • Fail Criteria: Aggregates or non-birefringent material (amorphous).[1]

Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the decision matrix for characterizing these crystals, ensuring no data is lost between synthesis and refinement.

ExperimentalWorkflow Synthesis Synthesis/Derivatization Crystallization Crystallization (Evaporation/Hydrothermal) Synthesis->Crystallization Microscopy Optical Microscopy (PLM) *Quality Check* Crystallization->Microscopy Decision Crystal Quality? Microscopy->Decision SCXRD Single Crystal XRD (Atomic Resolution) Decision->SCXRD High Quality PXRD Powder XRD (Bulk Phase ID) Decision->PXRD Microcrystalline/Polymorph Check Refinement Structure Refinement (SHELXL/OLEX2) SCXRD->Refinement Output CIF Generation & Synthon Analysis PXRD->Output Rietveld Refinement->Output

Figure 1: Integrated workflow for the structural determination of substituted isonicotinic acids, prioritizing crystal quality validation.

Diagram 2: Synthon Competition Logic

This diagram illustrates the causality: how chemical substitution dictates the physical assembly of the crystal.

SynthonLogic Substituent Substituent Introduction (e.g., 2-Chloro, 2-Methyl) Electronic Electronic Effect (Change in Pyridine Basicity) Substituent->Electronic Steric Steric Hindrance (Blocking N-site) Substituent->Steric Competition Synthon Competition Electronic->Competition Steric->Competition HeadTail Head-to-Tail Chain (O-H...N) *Dominant in Unsubstituted* Competition->HeadTail High Basicity / Low Sterics HeadHead Head-to-Head Dimer (O-H...O) *Forced by Sterics* Competition->HeadHead Blocked N-site Halogen Halogen Bonding (C-X...O/N) *Auxiliary Interaction* Competition->Halogen Presence of Cl/Br/I

Figure 2: Mechanistic pathway showing how molecular substitution shifts the supramolecular assembly from infinite chains to discrete dimers or halogen-bonded networks.[1]

References

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link[1]

  • Aakeröy, C. B., et al. (2002).[1][3] Crystal engineering of hydrogen-bonded assemblies: a progress report. Australian Journal of Chemistry.[1] Link[1]

  • Vishweshwar, P., et al. (2003).[1] Crystal engineering of pharmaceutical co-crystals. Chemical Communications.[1] Link

  • Sun, H., et al. (2023).[1] Mechanical Flexibility in Halogen-Substituted Niacin and Isonicotinamide.[1][4] Crystal Growth & Design. Link[1][4]

  • Eccles, K. S., et al. (2011).[1] Competition between hydrogen bonding and halogen bonding in the crystal structures of isonicotinamide derivatives. CrystEngComm. Link

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3-methylisonicotinic acid proper disposal procedures

Technical Guide: Safe Handling and Disposal of 2-Hydroxy-3-methylisonicotinic Acid Executive Summary & Operational Directive Do not treat this compound as generic organic waste. 2-Hydroxy-3-methylisonicotinic acid (HMINA...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Disposal of 2-Hydroxy-3-methylisonicotinic Acid

Executive Summary & Operational Directive

Do not treat this compound as generic organic waste. 2-Hydroxy-3-methylisonicotinic acid (HMINA) is an amphoteric pyridine derivative. Its disposal requires specific segregation protocols due to its potential to exist in tautomeric forms (2-pyridone/2-hydroxypyridine equilibrium), which influences its solubility and reactivity with oxidizers.

Immediate Action Plan:

  • Segregate: Isolate from strong oxidizing agents and acid chlorides immediately.

  • Label: Mark waste containers clearly as "Organic Solid - Irritant - Pyridine Derivative."

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its behavior.[1][2][3] HMINA is not merely a static solid; it is a functionalized heterocycle that presents specific stability challenges.

Physicochemical Properties & GHS Classification
PropertyDataOperational Implication
Chemical Structure Pyridine ring, -COOH (C4), -CH3 (C3), -OH (C2)Amphoteric nature; can act as a weak acid or weak base depending on pH.
Tautomerism Exists in equilibrium with 3-methyl-2-oxo-1,2-dihydroisonicotinic acidThe "amide-like" tautomer increases lattice energy, making it potentially difficult to dissolve in non-polar solvents during cleanup.
Physical State Solid (Crystalline powder)High risk of dust generation; inhalation hazard.
Acidity (pKa) ~3.5 (COOH), ~8.5 (OH/NH)Incompatible with strong bases (exothermic salt formation).

GHS Hazard Statements (Derived from Structural Analogs):

  • H315: Causes skin irritation.[1][4][5][6]

  • H319: Causes serious eye irritation.[1][4][6][7]

  • H335: May cause respiratory irritation.[1][5][6]

Expert Insight: While often classified similarly to nicotinic acid, the hydroxyl group at the 2-position adjacent to the ring nitrogen significantly alters its coordination chemistry. In the presence of transition metals (often found in waste streams), HMINA can form stable chelates, potentially interfering with aqueous waste treatment protocols. Therefore, this compound must never be flushed into aqueous waste streams.

Pre-Disposal Stabilization & Containment

Before moving waste to the central accumulation area, stabilizing the compound at the bench is critical to preventing accidental exposure or reaction.

Step-by-Step Bench Protocol
  • Quenching (If in reaction mixture):

    • If HMINA is unreacted in a reaction vessel, neutralize the mixture to pH 6–8.

    • Reasoning: Extreme pH levels can catalyze decarboxylation or rapid precipitation, clogging liquid waste lines.

  • Solid Waste Packaging:

    • Collect solids in a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not use metal containers. The chelating potential of the 2-hydroxy/carboxylate motif can corrode metal surfaces over time.

  • Liquid Waste (Mother Liquors):

    • Segregate into "Halogen-Free Organic Solvents" unless chlorinated solvents were used in the process.

    • Ensure the solvent stream is compatible. HMINA is generally soluble in DMSO, Methanol, and dilute aqueous base.

Disposal Workflow & Decision Matrix

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-3-methylisonicotinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContamCheck Contaminated with Oxidizers/Heavy Metals? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck SegregateA Stream A: Solid Organic Waste (Double Bag/HDPE Jar) ContamCheck->SegregateA No SegregateB Stream B: Hazardous Solid Waste (Separate for Special Treatment) ContamCheck->SegregateB Yes StreamC Stream C: Halogenated Organic Waste SolventCheck->StreamC Contains DCM/Chloroform StreamD Stream D: Non-Halogenated Organic Waste SolventCheck->StreamD Methanol/DMSO/Ethyl Acetate Final Final Disposal: High-Temp Incineration SegregateA->Final SegregateB->Final StreamC->Final StreamD->Final

Figure 1: Decision matrix for segregating HMINA waste streams to ensure compatibility and regulatory compliance.

Regulatory Compliance (RCRA & EPA Context)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Classification:

    • HMINA is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).

    • However, it must be characterized. If the waste exhibits characteristics of Ignitability (D001, if in flammable solvent) or Corrosivity (D002, if pH < 2 or > 12.5), it must be coded accordingly [1].

    • Best Practice: In the absence of specific toxicity data (TCLP), classify as Non-Regulated Chemical Waste (if solid) or Hazardous Organic Waste (if in solution), destined for incineration.

  • Labeling Requirements:

    • Full chemical name (No abbreviations like "HMINA").

    • Hazard constituents (e.g., "Contains: 2-Hydroxy-3-methylisonicotinic acid, Methanol").

    • Start date of accumulation.[8]

Emergency Response Procedures

Accidents happen. This self-validating response protocol ensures safety during spills.

Spill Cleanup Protocol:

  • PPE: Wear nitrile gloves (min thickness 0.11mm), safety goggles, and a lab coat. If powder is fine, use a N95 or P100 respirator to prevent inhalation of the 2-pyridone tautomer dust.

  • Containment: Do not dry sweep. This generates dust. Cover the spill with a wet paper towel or an inert absorbent (vermiculite).

  • Decontamination:

    • Scoop material into a waste bag.

    • Wipe the surface with a dilute sodium bicarbonate solution (neutralizes any residual acid) followed by water.

    • Test the surface pH to validate decontamination (Goal: pH 6–8).

EmergencyResponse Spill Spill Detected Assess Assess: Dust vs. Liquid Spill->Assess Dust Powder/Solid Assess->Dust Liquid Liquid Solution Assess->Liquid Wet Wet Method: Cover with damp absorbent Dust->Wet Clean Decontaminate Surface (Bicarb Wash) Wet->Clean Absorb Absorb: Vermiculite/Pads Liquid->Absorb Absorb->Clean Verify Verify pH (6-8) Clean->Verify

Figure 2: Emergency response logic flow for HMINA spills, prioritizing dust suppression.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridine-2-carboxylic acid derivatives. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]

Sources

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